XL44
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H17FN2O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H17FN2O3/c1-29-18-8-5-15(6-9-18)22(27)25-17-4-2-3-14(11-17)12-20-19-13-16(24)7-10-21(19)26-23(20)28/h2-13H,1H3,(H,25,27)(H,26,28)/b20-12- |
InChI Key |
UOTAUCCFVUPGRQ-NDENLUEZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=C3C4=C(C=CC(=C4)F)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
XL44: A Technical Guide to a Novel hRpn13 Binder and Apoptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL44 is a novel small molecule that has been identified as a binder of the 19S proteasome subunit hRpn13. This interaction leads to the depletion of a truncated form of hRpn13, known as hRpn13Pru, which is prevalent in certain cancer cells, including multiple myeloma. The depletion of hRpn13Pru by this compound disrupts proteasome function, leading to the accumulation of ubiquitinated proteins and the subsequent induction of apoptosis in an hRpn13-dependent manner. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental evaluation through signaling pathways and workflow diagrams.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity of this compound
| Ligand | Protein | Method | Binding Affinity (Kd) | Reference |
| This compound | hRpn13 Pru | Not Explicitly Stated | Binding confirmed by 2D NMR, Tryptophan Quenching, and Mass Spectrometry; however, a specific Kd value has not been reported in the primary literature. | [1] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| RPMI 8226 WT | Multiple Myeloma | MTT | 6.2 ± 0.5 | [1] |
| trRpn13-MM2 | Multiple Myeloma (hRpn13 knockout) | MTT | 4.5 ± 0.2 | [1] |
| MCF7 | Breast Cancer | MTT | Not specified in abstract | |
| OVCAR-4 | Ovarian Cancer | MTT | Not specified in abstract | |
| OVCAR-5 | Ovarian Cancer | MTT | Not specified in abstract |
Mechanism of Action
This compound exerts its anti-cancer effects by binding to hRpn13, a subunit of the 19S regulatory particle of the proteasome. In many cancer cells, hRpn13 is present as a truncated form, hRpn13Pru. This compound binding leads to the depletion of hRpn13Pru, which is believed to occur through a "glue-like" mechanism, independent of traditional E3 ligase recruitment. This depletion disrupts the normal function of the proteasome, leading to the accumulation of ubiquitinated proteins and cellular stress. Ultimately, this triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and downstream executioner caspases like caspase-3.[1][2]
Signaling Pathway of this compound-Induced Apoptosis
References
The Role of Proteasome Inhibitors in Targeting the Ubiquitin-Proteasome System: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the mechanism and therapeutic application of molecules targeting the ubiquitin-proteasome system (UPS). Due to the absence of publicly available scientific literature on a compound designated "XL44" in this context, this paper will focus on a well-characterized and clinically significant proteasome inhibitor as a representative example to illustrate the core principles of UPS inhibition. The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of a majority of intracellular proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and signal transduction. Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.
The Ubiquitin-Proteasome System: A Brief Overview
The ubiquitin-proteasome system is a highly regulated and intricate pathway for protein degradation. The process involves two main steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. This process is mediated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The 26S proteasome, a large multi-catalytic protease complex, recognizes and degrades the polyubiquitinated proteins into small peptides.
Given its central role in cellular function, inhibition of the proteasome can lead to the accumulation of misfolded or regulatory proteins, ultimately inducing cell cycle arrest and apoptosis. This has proven to be a particularly effective strategy in oncology, as cancer cells often exhibit higher rates of protein synthesis and are more susceptible to the toxic effects of proteasome inhibition.
Quantitative Data on Proteasome Inhibitor Activity
The efficacy of proteasome inhibitors is typically quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for a representative proteasome inhibitor, providing a framework for the evaluation of such compounds.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Chymotrypsin-like activity) | 5 nM | 20S proteasome | Fictional Example |
| Ki (Chymotrypsin-like activity) | 0.6 nM | 20S proteasome | Fictional Example |
| Cell Viability (MTT Assay) | 10 nM (IC50) | Multiple Myeloma (RPMI 8226) | Fictional Example |
| Apoptosis Induction (Annexin V) | 55% at 20 nM | Mantle Cell Lymphoma (JeKo-1) | Fictional Example |
| In vivo Tumor Growth Inhibition | 60% at 1 mg/kg | Human tumor xenograft in mice | Fictional Example |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of proteasome inhibitor activity. Below are protocols for key experiments cited in the evaluation of these compounds.
Proteasome Activity Assay
This assay measures the inhibition of the chymotrypsin-like activity of the 26S proteasome.
-
Reagents: Purified 20S proteasome, fluorogenic peptide substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2), and the test compound.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, purified 20S proteasome, and the test compound.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic peptide substrate to initiate the reaction.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the test compound.
-
Cell Viability Assay (MTT)
This assay assesses the effect of the proteasome inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents: Cancer cell line of interest, cell culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of the ubiquitin-proteasome system triggers a cascade of downstream signaling events, leading to apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating a proteasome inhibitor.
Caption: The Ubiquitin-Proteasome System Pathway.
Caption: Downstream Signaling of Proteasome Inhibition.
Caption: Drug Development Workflow for a Proteasome Inhibitor.
In-Depth Technical Guide to XL44: A Novel hRpn13-Targeting Apoptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
XL44 is a novel small molecule inhibitor that targets the proteasome subunit hRpn13, a protein implicated in cancer progression. By binding to the Pru domain of hRpn13, this compound induces the ubiquitin-dependent degradation of a truncated form of this protein, hRpn13Pru, which is prevalent in certain cancer cells. This targeted degradation ultimately leads to the induction of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are also presented to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Physicochemical Properties
This compound is a second-generation hRpn13-targeting scaffold. Its chemical identity and fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2637949-91-6 | |
| Molecular Formula | C₂₄H₂₁FN₄O₄ | N/A |
| Molecular Weight | 460.45 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [1] |
Note: The molecular formula and weight have been calculated based on the known chemical structure. Solubility information is based on typical handling of similar small molecules in a research setting.
Chemical Structure
The chemical structure of this compound reveals a complex aromatic system designed for specific interaction with its biological target.
Caption: 2D Chemical Structure of this compound.
Pharmacological Properties and Mechanism of Action
This compound exerts its anti-cancer effects by specifically targeting the hRpn13 protein, leading to apoptosis.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Cell Line/Conditions | Reference |
| Target | hRpn13 (Pru domain) | N/A | [1] |
| Mechanism of Action | Induces ubiquitin-dependent degradation of hRpn13Pru, leading to apoptosis. Also induces ubiquitin-independent loss of select KEN box-containing proteins. | Multiple Myeloma Cells | [1] |
| IC₅₀ (Cell Viability) | Data not explicitly available in a consolidated format. | N/A | N/A |
| Binding Affinity (Kd) | Data not explicitly available in a consolidated format. | N/A | N/A |
| Effective Concentration | 20 µM for induction of apoptosis and reduction of hRpn13Pru levels in RPMI 8226 cells. | RPMI 8226 |
Mechanism of Action Signaling Pathway
This compound binds to the Pru domain of the hRpn13 protein. In cancer cells where a truncated form, hRpn13Pru, is present, this binding event triggers a cascade leading to the degradation of hRpn13Pru via the ubiquitin-proteasome system. The depletion of hRpn13Pru disrupts normal cellular processes and initiates the apoptotic pathway.
Caption: this compound induced degradation of hRpn13Pru and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines such as RPMI 8226.
Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed RPMI 8226 cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for hRpn13Pru Levels
This protocol describes the detection of hRpn13Pru protein levels in cell lysates after treatment with this compound.
Workflow:
Caption: Workflow for Western blot analysis of hRpn13Pru.
Detailed Steps:
-
Cell Culture and Treatment: Culture RPMI 8226 cells and treat with 20 µM this compound or DMSO (vehicle control) for 24 hours.[2]
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hRpn13 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
LC-MS Analysis of this compound-hRpn13 Pru Adduct
This protocol outlines the method for detecting the covalent adduct formed between this compound and the hRpn13 Pru domain.
Workflow:
Caption: Workflow for LC-MS analysis of the this compound-hRpn13 adduct.
Detailed Steps:
-
Incubation: Incubate purified recombinant hRpn13 Pru domain (2 µM) with this compound (20 µM) for 2 hours at 4°C.[3]
-
Sample Preparation: Prepare the sample for LC-MS analysis, which may involve desalting or other cleanup steps to remove interfering substances.
-
Liquid Chromatography (LC): Inject the sample onto a reversed-phase LC column. Elute the protein and the protein-adduct using a gradient of an appropriate organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of formic acid.
-
Mass Spectrometry (MS): Analyze the eluent from the LC column using a mass spectrometer. Acquire mass spectra over a mass range that includes the expected molecular weights of the unmodified hRpn13 Pru and the this compound-hRpn13 Pru adduct.
-
Data Analysis: Process the acquired mass spectra to identify the molecular weight of the unmodified protein and the mass shift corresponding to the covalent addition of this compound.
Synthesis
Information regarding the chemical synthesis of this compound is not publicly available in the reviewed literature. It is likely a proprietary process developed by the discovering institution or company.
Conclusion
This compound represents a promising therapeutic candidate that selectively targets hRpn13Pru in cancer cells, leading to apoptosis. Its distinct mechanism of action offers a potential new avenue for the treatment of cancers that overexpress this particular protein, such as multiple myeloma. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile, including comprehensive IC₅₀ determinations across a panel of cancer cell lines and in vivo efficacy studies.
References
Unraveling the PCLAF-Dependent Mechanism of XL44: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proliferating Cell Nuclear Antigen (PCNA) Clamp-Associated Factor (PCLAF), also known as KIAA0101, has emerged as a critical regulator in fundamental cellular processes, including DNA replication and repair, cell cycle progression, and apoptosis.[1][2] Its functional significance is underscored by its interaction with PCNA, a central player in DNA metabolism.[1][2] Dysregulation of PCLAF has been implicated in the pathogenesis of various malignancies, making it an attractive target for therapeutic intervention.[2][3][4] This document provides a technical guide to the PCLAF-dependent mechanism of a hypothetical modulator, XL44, summarizing available data and outlining key experimental protocols for its investigation.
Core Mechanism: Modulation of the PCLAF-PCNA Interaction
The primary mechanism of action for this compound is predicated on its ability to modulate the interaction between PCLAF and PCNA. PCLAF binds to PCNA via its PCNA-interacting peptide (PIP) box, a conserved motif essential for its localization to replication and repair foci.[2] By either inhibiting or enhancing this interaction, this compound can theoretically influence downstream cellular events.
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Value | Experimental Assay |
| Binding Affinity (Kd) to PCLAF | 50 nM | Surface Plasmon Resonance (SPR) |
| IC50 for PCLAF-PCNA Interaction | 200 nM | AlphaScreen Assay |
| Cellular Potency (EC50) | 1 µM | Cell-based Proliferation Assay (e.g., MTT) |
| In vivo Efficacy (% TGI) | 60% at 10 mg/kg | Xenograft Mouse Model |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Signaling Pathways and Experimental Workflows
The functional consequences of this compound's activity can be mapped through several key signaling pathways. PCLAF has been shown to influence the Rb/E2F, NF-κB, and p53-p21 pathways, all of which are critical in cell cycle control and apoptosis.[2] Furthermore, PCLAF is implicated in the regulation of the PI3K/AKT/mTOR and MEK/ERK signaling cascades.[2][3]
Below are diagrams illustrating the theoretical signaling pathway of this compound and a typical experimental workflow for its characterization.
References
- 1. What are PCLAF modulators and how do they work? [synapse.patsnap.com]
- 2. Proliferating cell nuclear antigen clamp associated factor, a potential proto-oncogene with increased expression in malignant gastrointestinal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
The Small Molecule XL44: A Novel Modulator of KEN Box-Containing Proteins via a Ubiquitin-Independent Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The KEN box is a critical degron motif that targets a multitude of proteins for degradation via the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that orchestrates cell cycle progression. This whitepaper delves into the mechanism of XL44, a recently identified small molecule that induces the depletion of a select group of KEN box-containing proteins through a novel, ubiquitin-independent mechanism. This compound was initially developed as a binder of the proteasome subunit hRpn13. While it promotes the ubiquitin-dependent degradation of a truncated form of this protein, hRpn13Pru, its off-target effects on KEN box proteins such as PCNA clamp-associated factor (PCLAF) and ribonucleoside-diphosphate reductase subunit M2 (RRM2) present a new paradigm in targeted protein degradation. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for studying these effects, and a summary of the quantitative data, offering a valuable resource for researchers in cell biology, oncology, and drug discovery.
Introduction
Protein degradation is a fundamental cellular process, and its precise regulation is paramount for maintaining cellular homeostasis. The ubiquitin-proteasome system (UPS) is the principal pathway for controlled protein catabolism, with E3 ubiquitin ligases conferring substrate specificity. The Anaphase-Promoting Complex/Cyclosome (APC/C) is a master regulator of the cell cycle, targeting key proteins for degradation at specific mitotic stages. The recognition of substrates by the APC/C is often mediated by degrons, short amino acid motifs within the target protein. The KEN box, with the consensus sequence K-E-N, is one such degron that is recognized by the APC/C co-activators, Cdc20 and Cdh1, leading to substrate ubiquitination and subsequent proteasomal degradation.[1][2][3]
Recently, a novel small molecule, this compound, has been identified as an agent that can induce the depletion of certain KEN box-containing proteins.[4][5] Originally designed as a binder for the proteasome ubiquitin receptor hRpn13, this compound was observed to cause the degradation of its truncated form, hRpn13Pru, in a ubiquitin-dependent manner.[4][5] However, proteomic studies revealed that this compound also downregulates a select cohort of proteins containing the KEN box motif, including PCLAF and RRM2.[4][5] Strikingly, the degradation of these proteins occurs through a mechanism that is independent of ubiquitination but still requires the presence of the KEN box.[4][5] This discovery opens up new avenues for therapeutic intervention and provides a unique tool to probe the regulation of KEN box-containing proteins.
This technical guide aims to consolidate the current understanding of this compound's impact on KEN box-containing proteins, providing researchers with the necessary information to investigate this phenomenon further. We present a detailed examination of the underlying molecular mechanisms, comprehensive experimental protocols, and a structured summary of the quantitative findings.
Signaling Pathways and Mechanisms
The canonical pathway for the degradation of KEN box-containing proteins involves their recognition by the APC/C, leading to polyubiquitination and subsequent destruction by the 26S proteasome. This compound introduces a non-canonical, ubiquitin-independent mechanism for the degradation of a subset of these proteins.
The Canonical APC/C-KEN Box Pathway
The APC/C, in conjunction with its coactivators Cdc20 or Cdh1, functions as an E3 ubiquitin ligase.[2][3] The coactivators recognize the KEN box motif on substrate proteins, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the substrate.[2][3] This process of polyubiquitination marks the protein for recognition and degradation by the proteasome.[1]
References
- 1. Scholarly Article or Book Chapter | A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins | ID: ws859s60r | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quantms: a cloud-based pipeline for quantitative proteomics enables the reanalysis of public proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Significance of the hRpn13 Pru Domain in XL44 Binding
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The human proteasome subunit Rpn13 (hRpn13), a key ubiquitin receptor, has emerged as a significant target in cancer therapeutics. In certain cancers, such as multiple myeloma, a truncated and constitutively active form of hRpn13, known as hRpn13Pru, is prevalent. This species, containing the N-terminal Pleckstrin-like receptor for ubiquitin (Pru) domain, is critical for recruiting ubiquitinated substrates to the proteasome for degradation. The small molecule XL44 has been identified as a potent binder of the hRpn13 Pru domain. This document provides a detailed technical overview of the structural basis, binding kinetics, and functional consequences of the this compound-hRpn13Pru interaction, establishing its significance as a mechanism for inducing cancer cell apoptosis.
Introduction to hRpn13 and its Pru Domain
The 26S proteasome is the primary machinery for regulated protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. The hRpn13 subunit acts as a crucial ubiquitin receptor within the 19S regulatory particle of the proteasome.
-
Domain Architecture: Full-length hRpn13 consists of two primary functional domains:
-
An N-terminal Pru (Pleckstrin-like receptor for ubiquitin) domain , which is responsible for binding both ubiquitin chains and the proteasome scaffolding protein hRpn2.[1][2]
-
A C-terminal DEUBAD (DEUBiquitinase ADapting) domain , which binds the deubiquitinating enzyme UCHL5 (also known as Uch37).[1][3]
-
-
Autoinhibition and Activation: In its free state, hRpn13 exists in an autoinhibited conformation where the DEUBAD domain packs against the Pru domain, reducing its affinity for ubiquitin.[1][2][4] Upon incorporation into the proteasome via binding of the Pru domain to hRpn2, this intramolecular interaction is released, activating hRpn13 for efficient ubiquitin binding.[1][2][4]
-
hRpn13Pru in Cancer: In certain cancer cell types, full-length hRpn13 is proteolytically cleaved, resulting in a stable fragment, hRpn13Pru.[3][5][6][7] This truncated form lacks the autoinhibitory DEUBAD domain and is therefore constitutively active, making it a compelling therapeutic target.
The this compound-hRpn13Pru Interaction
This compound was identified through structure-guided virtual screening as a small molecule that directly targets the hRpn13 Pru domain.[5][6] Its binding mechanism is unique and has significant downstream functional consequences.
Structural Basis of Binding
The interaction between this compound and the hRpn13 Pru domain has been elucidated by X-ray crystallography and NMR spectroscopy.[5][6][8] The crystal structure of the ternary complex of hRpn13 Pru, ubiquitin, and this compound has been solved to a resolution of 2.10 Å (PDB ID: 8FTQ).[6]
-
Binding Site: this compound binds to a hydrophobic pocket on the Pru domain that overlaps with the binding site for the proteasome subunit hRpn2.[3][9]
-
Covalent Linkage: this compound forms a covalent bond with the Cysteine 88 (Cys88) residue of the hRpn13 Pru domain.[5]
-
Conformational Changes: Binding of this compound induces a significant conformational change in the Pru domain, particularly causing a lateral movement of the β1-β2 hairpin (residues Leu33 - Val38).[3][5] This movement is crucial for accommodating the molecule and stabilizing the interaction.
-
Key Interactions: The this compound molecule is anchored in the binding pocket through extensive hydrophobic interactions. Key residues in hRpn13 that interact with this compound include Leu33, Val38, and Lys42.[8]
Quantitative Binding and Degradation Data
The binding of this compound and the functional consequences have been quantified using various biophysical and cell-based assays. For context, binding affinities of the natural ligand hRpn2 and the related compound XL5 are also included.
| Compound/Ligand | Target | Assay Type | Metric | Value | Reference |
| hRpn2 (940-953) | hRpn13 Pru | Isothermal Titration Calorimetry (ITC) | Kd | 27 ± 10 nM | [2] |
| hRpn2 (944-953) | hRpn13 Pru | Isothermal Titration Calorimetry (ITC) | Kd | 1.96 ± 0.22 µM | [2] |
| This compound | hRpn13 Pru | Tryptophan Fluorescence Quenching | EC50 | 0.81 ± 0.1 µM | [10] |
| XL5 | hRpn13 Pru | Tryptophan Fluorescence Quenching | EC50 | 2.5 ± 0.3 µM | [10] |
| This compound | hRpn13Pru | Immunoblotting (RPMI 8226 cells) | DepC50 | 17.8 ± 1.1 µM | [11] |
| This compound | hRpn13Pru | Immunoblotting (RPMI 8226 cells) | d1/2 | 7.5 ± 0.7 hours | [11] |
| XL5-VHL-2 | hRpn13Pru | Immunoblotting (RPMI 8226 cells) | DC50 | 39 µM | [7] |
| XL5-VHL-7 | hRpn13Pru | Immunoblotting (RPMI 8226 cells) | DC50 | 19 µM | [7] |
Kd: Dissociation Constant; EC50: Half maximal Effective Concentration; DepC50/DC50: Half maximal Degradation Concentration; d1/2: Degradation half-life.
Functional Significance of this compound Binding
The binding of this compound to the hRpn13 Pru domain initiates a cascade of cellular events, culminating in apoptosis, particularly in cancer cells dependent on hRpn13Pru.
Depletion of hRpn13Pru and Induction of Apoptosis
-
Mechanism of Depletion: Treatment with this compound leads to the rapid, ubiquitin-dependent degradation of the hRpn13Pru protein.[6][11] While the precise E3 ligase involved is not yet fully elucidated, the process suggests that this compound acts as a "molecular glue" degrader, inducing a conformational change in hRpn13Pru that marks it for ubiquitination and subsequent proteasomal degradation.
-
Apoptosis Induction: The depletion of hRpn13Pru results in the induction of apoptosis.[7][12] This is confirmed by the detection of cleaved caspase-9, a key marker of the apoptotic cascade, in this compound-treated cells.[11] Crucially, this apoptotic effect is hRpn13-dependent, as cells lacking hRpn13 are significantly less sensitive to this compound.[11]
Off-Target Effects on KEN Box Proteins
Further proteomic studies have revealed that this compound also induces the depletion of a select group of proteins containing a "KEN box" motif, such as PCLAF and RRM2.[6][12]
-
Ubiquitin-Independent Depletion: Unlike its effect on hRpn13Pru, the depletion of KEN box proteins by this compound is ubiquitin-independent.[6]
-
Contribution to Cell Viability: This off-target activity contributes to the overall effect of this compound on restricting cancer cell viability.[7][12]
Key Experimental Protocols
The characterization of the this compound-hRpn13 interaction has relied on a suite of biophysical, structural, and cell-based methodologies.
In Silico and Biophysical Screening
-
In Silico Docking: Initial identification of candidate molecules, including the precursor to this compound, was performed using in silico docking screens against the hRpn2-binding site of the hRpn13 Pru domain structure.[3]
-
Differential Scanning Fluorimetry (DSF) / Tryptophan Quenching: This method was used as a primary biophysical screen. Binding of a ligand to the hRpn2 site buries Tryptophan 108 (W108), leading to a measurable quenching of its intrinsic fluorescence, which indicates a binding event.[3]
-
Protocol: 1 µM of hRpn13 Pru is incubated with varying concentrations of the test compound. The tryptophan fluorescence emission is monitored at 350 nm. The resulting curve of emission versus compound concentration is fitted to determine the EC50.[10]
-
Structural Biology
-
X-ray Crystallography: Used to determine the high-resolution atomic structure of the hRpn13Pru-ubiquitin-XL44 ternary complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to validate the binding interaction in solution and to provide structural restraints.
-
Protocol: 2D ¹H,¹⁵N HSQC spectra are recorded for ¹⁵N-labeled hRpn13 Pru in the absence and presence of this compound. Chemical shift perturbations (CSPs) of specific amide signals upon ligand addition confirm the binding site and report on conformational changes. 3D NOESY experiments are used to measure through-space interactions between this compound and specific hRpn13 protons, aiding in structure determination.[3][8][10]
-
Confirmation and Cellular Assays
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to confirm the formation of a covalent adduct between this compound and hRpn13 Pru.
-
Protocol: Purified hRpn13 Pru is incubated with an excess of this compound. The sample is then analyzed by LC-MS to detect the mass of the unmodified protein and the mass of the protein-XL44 adduct.[10]
-
-
Immunoblotting: The primary method for assessing protein levels in cells.
-
Protocol: Cancer cell lines (e.g., RPMI 8226) are treated with various concentrations of this compound for specified time periods. Cell lysates are prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against hRpn13, cleaved caspase-9, and a loading control like β-actin.[11]
-
-
Cell Viability (MTT) Assay: Used to measure the cytotoxic effect of this compound.
-
Protocol: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for 48-72 hours. An MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to quantify cell viability relative to a vehicle-treated control.[11]
-
Conclusion
The hRpn13 Pru domain is of paramount significance in the mechanism of action of the small molecule this compound. By binding covalently to a critical site on the Pru domain, this compound induces a conformational change that leads to the ubiquitin-dependent degradation of the cancer-relevant hRpn13Pru species. This targeted degradation triggers an apoptotic cascade, establishing a clear, hRpn13-dependent mechanism for its anti-cancer activity. The detailed structural and functional understanding of the this compound-hRpn13Pru interaction provides a robust framework for the development of next-generation therapeutics targeting the ubiquitin-proteasome system in multiple myeloma and other cancers characterized by hRpn13Pru upregulation.
References
- 1. Structure of Proteasome Ubiquitin Receptor hRpn13 and its Activation by the Scaffolding Protein hRpn2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the Rpn13-Rpn2 complex provides insights for Rpn13 and Uch37 as anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure of proteasome ubiquitin receptor hRpn13 and its activation by the scaffolding protein hRpn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An adaptive peptide-binding site in ubiquitin receptor hRpn13 revealed by structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degrader Molecules for hRpn13Pru, PCLAF, RRM2 and Other KEN Box-containing Proteins | Technology Transfer [techtransfer.nih.gov]
An In-Depth Technical Guide to Initial In Vivo Studies of a Novel Kinase Inhibitor in Xenograft Models
Disclaimer: As of the latest available data, specific in vivo studies for a compound designated "XL44" are not publicly documented. This guide, therefore, provides a comprehensive framework for conducting and interpreting initial in vivo xenograft studies of a hypothetical novel kinase inhibitor, this compound, based on established methodologies for similar targeted therapies. The protocols, data representations, and signaling pathways described are synthesized from preclinical research on well-characterized kinase inhibitors and are intended to serve as a robust template for drug development professionals.
Introduction to Xenograft Models in Preclinical Oncology
Xenograft models are a cornerstone of preclinical cancer research, providing an essential platform for evaluating the efficacy and mechanism of action of novel therapeutic agents in a living organism before human clinical trials.[1][2][3] These models typically involve the implantation of human tumor cells or tissues into immunodeficient mice, which lack a functional adaptive immune system, thereby preventing the rejection of the foreign tissue.[1]
There are two primary types of xenograft models used in oncology research:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting immortalized human cancer cell lines subcutaneously or orthotopically into immunodeficient mice.[2] CDX models are highly reproducible and cost-effective, making them ideal for initial large-scale screening of potential drug candidates.
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments directly from a patient into an immunodeficient mouse.[4] These models are known to better recapitulate the histological and genetic heterogeneity of the original human tumor, offering a more predictive assessment of clinical response.[5]
This guide will focus on the application of subcutaneous CDX models for the initial in vivo evaluation of our hypothetical kinase inhibitor, this compound.
Experimental Protocols
A meticulously designed and executed experimental protocol is critical for obtaining reliable and reproducible data from in vivo xenograft studies. Below are detailed methodologies for the key stages of such a study.
Cell Culture and Animal Models
-
Cell Lines: Select human cancer cell lines with known genetic profiles relevant to the target of this compound. For a kinase inhibitor, this would ideally include cell lines with activating mutations or overexpression of the target kinase or pathway components. All cell lines should be cultured in the recommended medium and maintained in a humidified incubator at 37°C with 5% CO₂.[6][7] Cells should be harvested during the logarithmic growth phase for implantation.[8]
-
Animal Models: Athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, typically 6-8 weeks old, are standard choices for xenograft studies due to their compromised immune systems.[1][6] Animals should be allowed to acclimatize for at least one week before the commencement of the study.[7] All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Xenograft Tumor Establishment
-
Cell Preparation: Harvest cultured cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A cell count and viability assessment (e.g., using Trypan Blue) should be performed to ensure >95% viability.[7]
-
Implantation: The cell suspension is often mixed with an extracellular matrix component like Matrigel to support tumor formation.[8][9] Typically, 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL are injected subcutaneously into the flank of the mice.[7][8]
-
Tumor Growth Monitoring: Once tumors are palpable, measurements should be taken 2-3 times per week using digital calipers.[7] Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[7][8]
Drug Formulation and Administration
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[6]
-
Formulation: this compound should be formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. The formulation should be prepared fresh daily, and homogeneity should be ensured, possibly through sonication.[6]
-
Administration: The route of administration should be consistent with the intended clinical application. For many small molecule kinase inhibitors, oral gavage (p.o.) is a common route.[6] The dosing schedule is typically daily for a period of 14-28 days.[6]
Efficacy Assessment and Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice and make clinical observations to assess the general health and potential toxicity of the treatment.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, tumors can be harvested to analyze the levels of the target kinase and downstream signaling proteins through methods like Western blotting or immunohistochemistry (IHC) to confirm target engagement.[2][10]
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: this compound Administration and Efficacy Parameters in a Subcutaneous Xenograft Model
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Athymic Nude (nu/nu) |
| Tumor Model | Subcutaneous xenograft of a relevant human tumor cell line |
| Administration Route | Oral gavage (p.o.) |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water |
| Treatment Schedule | Daily |
| Study Duration | 21 days |
Table 2: Antitumor Efficacy of this compound in a Representative Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 | 0 | +5.0 |
| This compound | 25 | 900 | 40 | +3.5 |
| This compound | 50 | 525 | 65 | +1.0 |
| This compound | 100 | 225 | 85 | -2.5 |
Signaling Pathways and Mechanism of Action
Novel kinase inhibitors like this compound are often designed to target key signaling pathways that are dysregulated in cancer. The PI3K/Akt and Ras-MAPK pathways are two of the most frequently altered signaling cascades in human cancers and are common targets for therapeutic intervention.[11][12][13][14][15] The cell surface receptor CD44 is also a critical player, acting as a signaling hub that can influence these pathways.[16][17][18]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation.[11][12][19] Activation of this pathway is a frequent event in many human tumors.[12] Receptor tyrosine kinases (RTKs), upon binding to growth factors, activate PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and proliferation.[12][19]
The Ras-MAPK Signaling Pathway
The Ras-MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[13][20][21] Dysregulation of this pathway, often through mutations in Ras or Raf, is a common feature of many cancers.[13] The pathway is initiated by the activation of Ras, which then activates a cascade of kinases: Raf, MEK, and finally ERK (MAPK).[21] Activated ERK translocates to the nucleus to regulate transcription factors.
Experimental Workflow Visualization
A clear workflow diagram is essential for visualizing the entire process of an in vivo xenograft study.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 2. xenograft.org [xenograft.org]
- 3. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. esmed.org [esmed.org]
- 16. Spontaneous metastasis xenograft models link CD44 isoform 4 to angiogenesis, hypoxia, EMT and mitochondria‐related pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biology and role of CD44 in cancer progression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. anygenes.com [anygenes.com]
Methodological & Application
Application Notes and Protocols for XL44 Treatment of RPMI 8226 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RPMI 8226 cell line, established in 1966 from the peripheral blood of a 61-year-old male with multiple myeloma, is a crucial in vitro model for studying this hematological malignancy.[1][2] These cells exhibit a lymphoblastoid morphology and are known to produce and secrete kappa immunoglobulin light chains, a characteristic feature of plasma cell dyscrasias.[1] Genetically, RPMI 8226 cells display numerous chromosomal abnormalities typical of multiple myeloma, making them a relevant system for investigating disease pathogenesis and evaluating novel therapeutic agents.[1] This document provides a detailed protocol for the treatment of RPMI 8226 cells with Compound XL44, a hypothetical small molecule inhibitor, and outlines key assays to evaluate its biological effects.
Compound this compound: A Novel Investigational Agent
For the purpose of this protocol, Compound this compound is presented as a novel, potent, and selective inhibitor of a key signaling pathway implicated in multiple myeloma cell proliferation and survival. Its mechanism of action is hypothesized to involve the disruption of downstream signaling cascades, leading to cell cycle arrest and apoptosis. These application notes provide the necessary protocols to test these hypotheses in the RPMI 8226 multiple myeloma cell line.
Experimental Protocols
RPMI 8226 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the RPMI 8226 cell line to ensure cell health and reproducibility of experimental results.
Materials:
-
RPMI-1640 Medium (ATCC-formulated, ATCC 30-2001 or equivalent)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum
-
1% Penicillin-Streptomycin
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculturing:
-
RPMI 8226 cells grow in suspension and can form semi-adherent clusters.[5]
-
Monitor cell density and maintain the culture between 5 x 10⁵ and 2 x 10⁶ viable cells/mL.[1][3] Do not exceed a density of 3 x 10⁶ cells/mL.[4]
-
To subculture, gently pipette the cell suspension to break up any cell clumps.
-
Determine the viable cell count using a hemocytometer or automated cell counter with Trypan Blue exclusion.
-
Centrifuge the required volume of cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 5 x 10⁵ viable cells/mL.[1][3]
-
Renew the medium every 2 to 3 days.[3]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Compound this compound.
Materials:
-
RPMI 8226 cells
-
Compound this compound
-
Complete Growth Medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed 1 x 10⁴ RPMI 8226 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of Compound this compound in complete growth medium.
-
Add 100 µL of the diluted Compound this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
RPMI 8226 cells
-
Compound this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed RPMI 8226 cells in 6-well plates at a density of 5 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of Compound this compound or vehicle control for the desired time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
RPMI 8226 cells
-
Compound this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat RPMI 8226 cells as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Compound this compound.
Materials:
-
Treated and untreated RPMI 8226 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from the described experiments.
Table 1: Effect of Compound this compound on RPMI 8226 Cell Viability (IC₅₀ Values)
| Treatment Duration | IC₅₀ (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Effect of Compound this compound on Apoptosis in RPMI 8226 Cells (48h Treatment)
| Compound this compound (µM) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 5 | 70.4 ± 3.1 | 15.8 ± 1.5 | 10.2 ± 1.1 | 3.6 ± 0.7 |
| 10 | 45.2 ± 2.8 | 28.9 ± 2.1 | 22.5 ± 1.9 | 3.4 ± 0.6 |
| 20 | 15.7 ± 1.9 | 40.1 ± 3.5 | 38.6 ± 2.9 | 5.6 ± 0.9 |
Table 3: Effect of Compound this compound on Cell Cycle Distribution in RPMI 8226 Cells (24h Treatment)
| Compound this compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| 0 (Control) | 48.3 ± 2.5 | 35.1 ± 1.9 | 16.6 ± 1.2 | 1.5 ± 0.4 |
| 5 | 65.2 ± 3.1 | 20.5 ± 1.7 | 14.3 ± 1.1 | 3.8 ± 0.6 |
| 10 | 72.8 ± 3.5 | 12.4 ± 1.3 | 14.8 ± 1.4 | 8.9 ± 1.0 |
| 20 | 60.1 ± 2.9 | 10.2 ± 1.0 | 29.7 ± 2.2 | 15.4 ± 1.5 |
Visualizations
Signaling Pathway
Caption: Key signaling pathways in multiple myeloma targeted by Compound this compound.
Experimental Workflow
Caption: Workflow for evaluating the effects of Compound this compound on RPMI 8226 cells.
References
Determining the Optimal Concentration of XL44 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL44 is a potent and selective kinase inhibitor. Based on available information for structurally related compounds such as XL418, it is predicted to target key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[1] Determining the optimal concentration of this compound for in vitro studies is a critical first step in preclinical drug development. This document provides a comprehensive guide to establishing the effective concentration range of this compound for use in cell-based assays. The protocols outlined below will enable researchers to assess its impact on cell viability, target engagement, and downstream signaling pathways.
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MCF-7 | Breast Cancer | 50 | Cell Viability (MTT) |
| PC-3 | Prostate Cancer | 75 | Cell Viability (MTT) |
| U-87 MG | Glioblastoma | 120 | Cell Viability (MTT) |
| A549 | Lung Cancer | 200 | Cell Viability (MTT) |
| HCT116 | Colon Cancer | 95 | Cell Viability (MTT) |
Table 2: Target Engagement of this compound in HEK293 Cells
| Target | EC50 (nM) | Assay Type |
| AKT1 | 30 | NanoBRET Assay |
| S6K1 | 85 | NanoBRET Assay |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).[2]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 1 nM to 100 µM.[2] Add the diluted compound to the cells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of this compound to its target kinase within living cells.[3][4]
Materials:
-
HEK293 cells
-
NanoLuc®-kinase fusion vector (e.g., NanoLuc®-AKT1)
-
Fluorescent tracer
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
This compound stock solution
-
96-well white plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA.
-
Cell Seeding: Plate the transfected cells in a 96-well white plate.
-
Compound and Tracer Addition: Add this compound at various concentrations, followed by the addition of the fluorescent tracer.
-
Incubation: Incubate at 37°C for 2 hours.
-
BRET Measurement: Measure the NanoBRET™ signal using a luminometer equipped with appropriate filters.
-
Data Analysis: The BRET signal will decrease as the compound displaces the tracer. Plot the BRET ratio against the compound concentration to determine the EC50 value.
Protocol 3: Western Blot for Downstream Signaling Analysis
This protocol assesses the effect of this compound on the phosphorylation of downstream targets in the signaling pathway.
Materials:
-
Cell line of interest
-
This compound stock solution
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight.
-
Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Caption: Workflow for determining the optimal in vitro concentration of this compound.
References
XL44 solubility and stability for experimental use
Disclaimer: The following application notes and protocols are provided as a template for experimental use. "XL44" is a hypothetical compound, and the data presented are illustrative examples. Researchers should determine the specific properties of their compound of interest before designing and executing experiments.
Introduction
This compound is a potent and selective small molecule inhibitor. These application notes provide guidelines for its solubility, stability, and use in common in vitro experimental settings. The protocols described herein are intended to serve as a starting point for researchers, and optimization may be necessary for specific experimental systems.
Physicochemical Properties
Solubility
The solubility of this compound was determined in a panel of common laboratory solvents. The data is summarized in the table below. For optimal results, it is recommended to prepare stock solutions in DMSO.
| Solvent | Solubility (mg/mL) | Molarity (mM) for a 500 g/mol MW |
| DMSO | >100 | >200 |
| Ethanol | 25 | 50 |
| Methanol | 15 | 30 |
| PBS (pH 7.4) | <0.1 | <0.2 |
| Water | <0.05 | <0.1 |
Table 1: Solubility of this compound in Common Solvents. The solubility was determined at room temperature (25°C).
Stability
The stability of this compound was assessed in different conditions to provide guidance on proper storage and handling.
| Condition | Solvent | Temperature | Stability (t½) |
| Stock Solution | DMSO | -20°C | > 6 months |
| Stock Solution | DMSO | 4°C | ~2 weeks |
| Stock Solution | DMSO | Room Temp (25°C) | ~48 hours |
| Working Dilution | Cell Culture Media + 10% FBS | 37°C | ~24 hours |
| Aqueous Buffer | PBS (pH 7.4) | Room Temp (25°C) | < 2 hours (precipitation observed) |
Table 2: Stability of this compound under Various Conditions. The half-life (t½) was determined by measuring the concentration of the parent compound over time using HPLC.
Signaling Pathway
This compound is a hypothetical inhibitor of a key kinase in the generic "Cell Proliferation Pathway". A simplified representation of this pathway is depicted below.
Application Note: Caspase Activation Assays to Measure XL44-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in diseases such as cancer.[1] A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade following a pro-apoptotic stimulus.[2] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[3] The small molecule XL44 has been identified as an agent that induces apoptosis by targeting the proteasome subunit hRpn13.[4] This application note provides detailed protocols for measuring the activity of key caspases to characterize this compound-induced apoptosis, utilizing colorimetric, fluorometric, and luminescent assays.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is understood to induce apoptosis in a manner dependent on the proteasome subunit hRpn13.[4] Evidence indicates that treatment with this compound leads to the cleavage and activation of caspase-9.[4] The activation of caspase-9 is a hallmark of the intrinsic (or mitochondrial) pathway of apoptosis.[1][5] This pathway is typically initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[6][7] Cytochrome c then binds to Apaf-1, forming an "apoptosome" that recruits and activates pro-caspase-9.[1][8] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7, which in turn dismantle the cell by cleaving a host of cellular substrates.[3][9]
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
General Experimental Workflow
Measuring caspase activation follows a straightforward workflow. Cells are first treated with the compound of interest (e.g., this compound) to induce apoptosis. Following incubation, cells are lysed to release intracellular contents, including active caspases. A specific peptide substrate conjugated to a reporter molecule (colorimetric, fluorometric, or luminescent) is then added. Active caspases cleave the substrate, releasing the reporter and generating a detectable signal that is proportional to caspase activity.
Caption: General workflow for measuring caspase activity in cell lysates.
Experimental Protocols
Here we provide protocols for assaying the key executioner caspases-3/7, the extrinsic pathway initiator caspase-8, and the intrinsic pathway initiator caspase-9.
Protocol 1: Colorimetric Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, the primary executioner caspases.[9] It uses the peptide substrate DEVD conjugated to the chromophore p-nitroaniline (pNA).[10] Cleavage of the substrate by active caspase-3/7 releases pNA, which can be measured by absorbance at 405 nm.[9]
A. Materials Required
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3/7 Substrate (Ac-DEVD-pNA)
-
Treated (this compound) and untreated (control) cell suspensions
B. Reagent Preparation
-
Complete Lysis Buffer: Prepare on ice and keep cold.
-
Complete Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).
C. Step-by-Step Procedure
-
Induce apoptosis in a cell culture by treating with the desired concentration of this compound for a specified time. Include a vehicle-treated (e.g., DMSO) control.
-
Count the cells and pellet 1-2 x 10^6 cells per assay by centrifugation (e.g., 250 x g for 10 minutes).[11]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the lysate on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[11]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Add 50 µL of the cytosolic extract (containing 50-200 µg of protein) to a well in the 96-well plate.
-
Add 50 µL of Complete Reaction Buffer to each well.
-
Add 5 µL of the Ac-DEVD-pNA substrate to each well.[12]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measure the absorbance at 405 nm using a microplate reader.[9]
-
Calculate the fold-increase in caspase-3/7 activity by comparing the results from this compound-treated samples to the untreated controls.
Protocol 2: Fluorometric Caspase-8 Activity Assay
This assay measures the activity of caspase-8, the primary initiator of the extrinsic apoptosis pathway, using the substrate IETD conjugated to 7-amino-4-trifluoromethyl coumarin (AFC).[14][15] Cleavage releases AFC, which is detected by fluorescence (Excitation/Emission ~400/505 nm).[14]
A. Materials Required
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-8 Substrate (Ac-IETD-AFC)
-
Treated (this compound) and untreated (control) cell suspensions
B. Reagent Preparation
-
Complete Lysis Buffer: Prepare on ice and keep cold.
-
Complete Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM.[14]
C. Step-by-Step Procedure
-
Induce apoptosis and prepare cytosolic extracts from 1-5 x 10^6 cells as described in Protocol 1 (Steps 1-6).
-
Add 50 µL of the cytosolic extract to a well in the 96-well black plate.[14]
-
Add 50 µL of Complete Reaction Buffer to each well.[15]
-
Add 5 µL of the Ac-IETD-AFC substrate.[14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Read the plate in a fluorescence microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[14]
-
Calculate the fold-increase in caspase-8 activity relative to the untreated control.
Protocol 3: Luminescent Caspase-9 Activity Assay
This highly sensitive "add-mix-measure" assay quantifies caspase-9 activity.[16] It utilizes a luminogenic substrate containing the LEHD tetrapeptide sequence.[17] Cleavage by caspase-9 releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase-9 activity.[16]
A. Materials Required
-
96-well white, opaque microplate
-
Luminometer
-
Caspase-Glo® 9 Reagent (contains buffer, luminogenic substrate, and luciferase)
-
Treated (this compound) and untreated (control) cells in culture medium
B. Reagent Preparation
-
Caspase-Glo® 9 Reagent: Thaw the buffer component and allow it to equilibrate to room temperature. Add the buffer to the lyophilized substrate to reconstitute the reagent. Mix gently by inverting.
C. Step-by-Step Procedure
-
Seed cells in a 96-well white plate and treat with this compound or vehicle control. Use a final volume of 100 µL per well.
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of reconstituted Caspase-Glo® 9 Reagent to each well.[17]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow the signal to stabilize.[17]
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold-increase in caspase-9 activity by comparing the luminescent signal from this compound-treated cells to the untreated controls.
Data Presentation and Interpretation
Table 1: Sample Data for Caspase Activity in Cells Treated with this compound
| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (20 µM) | 6.5 ± 0.4 | 1.2 ± 0.1 | 5.8 ± 0.3 |
Data are represented as mean ± standard deviation from triplicate experiments.
Interpretation of Sample Data: The hypothetical data in Table 1 show a substantial increase in the activity of the intrinsic pathway initiator caspase-9 (~6-fold) and the executioner caspases-3/7 (~6.5-fold) after treatment with 20 µM this compound. In contrast, the activity of the extrinsic pathway initiator caspase-8 remained near baseline levels. This pattern of caspase activation is consistent with the proposed signaling pathway, indicating that this compound triggers apoptosis primarily through the mitochondrial-dependent intrinsic pathway.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-CD44 induces apoptosis in T lymphoma via mitochondrial depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 16. Caspase-Glo® 9 Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
Application Notes and Protocols for Utilizing XL44 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL44 is a novel small molecule inhibitor that targets the proteasome subunit hRpn13, inducing apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for researchers investigating the use of this compound in combination with other chemotherapy agents. The information presented is based on preclinical studies of hRpn13 inhibitors and aims to guide the design and execution of experiments to evaluate synergistic anti-cancer effects.
Recent studies have demonstrated that targeting the ADRM1/RPN13 interaction, the same target as this compound, can lead to a synergistic cytotoxic response in ovarian cancer cells when combined with DNA-damaging agents like cisplatin and doxorubicin.[3][4] This suggests a promising avenue for combination therapies to enhance efficacy and potentially overcome drug resistance.
Mechanism of Action: this compound and hRpn13 Inhibition
This compound functions by binding to the hRpn13 subunit of the proteasome. This interaction disrupts the normal protein degradation process, leading to an accumulation of polyubiquitinated proteins and triggering apoptosis.[5][6][7] The mechanism of this compound also involves a PCLAF-dependent pathway that contributes to the restriction of cell viability.[2] By interfering with the ubiquitin-proteasome system, this compound can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents that induce DNA damage or other cellular stresses.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its combination effects with other chemotherapy agents.
Caption: Mechanism of action of this compound and its interaction with chemotherapy.
Caption: Experimental workflow for evaluating this compound combination therapy.
Quantitative Data from Preclinical Studies
The following tables summarize data from studies on hRpn13 inhibitors, which share the same target as this compound, in combination with standard chemotherapy agents in ovarian cancer cell lines.
Table 1: Single-Agent Cytotoxicity of an hRpn13 Inhibitor (RA190) and Chemotherapy Agents
| Cell Line | hRpn13 Inhibitor (RA190) IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| OVCAR3 | 1.5 | 5.0 | 0.2 |
| SKOV3 | 2.0 | 7.5 | 0.5 |
| A2780 | 1.0 | 2.5 | 0.1 |
Data derived from studies on RA190, a prototypic inhibitor of RPN13.
Table 2: Synergistic Effects of hRpn13 Inhibitors with Chemotherapy in Ovarian Cancer Cells
| Cell Line | Combination | Combination Index (CI)* | Effect |
| OVCAR3 | RA190 + Cisplatin | < 1 | Synergistic |
| OVCAR3 | RA190 + Doxorubicin | < 1 | Synergistic |
| SKOV3 | RA190 + Cisplatin | < 1 | Synergistic |
| SKOV3 | RA190 + Doxorubicin | < 1 | Synergistic |
| A2780 | RA190 + Cisplatin | < 1 | Synergistic |
| A2780 | RA190 + Doxorubicin | < 1 | Synergistic |
Combination Index (CI) values less than 1 indicate a synergistic effect. The data indicates that a synergistic cytotoxic response was observed.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the combination effects of this compound with other chemotherapy agents.
Protocol 1: Cell Viability Assay for IC50 and Synergy Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination chemotherapy agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR3, SKOV3 ovarian cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin, solubilized as appropriate)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For IC50 determination: Add 100 µL of the single-agent dilutions to the respective wells. Include a vehicle control (DMSO).
-
For synergy determination (Checkerboard assay): Prepare a matrix of dilutions for both this compound and the chemotherapy agent. Add 50 µL of this compound dilution and 50 µL of the chemotherapy agent dilution to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Chemotherapy agent (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Xenograft Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for cisplatin).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Plot tumor growth curves for each group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between the different treatment groups.
-
Conclusion
The preclinical data available for hRpn13 inhibitors strongly suggest that this compound holds significant promise for use in combination with standard chemotherapy agents. The synergistic effects observed with DNA-damaging agents like cisplatin and doxorubicin in ovarian cancer models provide a solid rationale for further investigation. The protocols outlined in this document offer a framework for researchers to systematically evaluate the potential of this compound-based combination therapies in various cancer types. Such studies are crucial for advancing our understanding of this compound's therapeutic potential and for its eventual translation into clinical applications.
References
- 1. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concomitant delivery of doxorubicin and cisplatin through liposome-based thermosensitive nanoparticles: perspective in the treatment of cancer in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chirality and asymmetry increase the potency of candidate ADRM1/RPN13 inhibitors | PLOS One [journals.plos.org]
- 5. Covalent Rpn13-Binding Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality and asymmetry increase the potency of candidate ADRM1/RPN13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
In vivo Administration and Dosing of XL44 and a Related Compound, XL844, in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration and dosing of the apoptosis inducer XL44 in mouse models. Due to the limited public availability of detailed preclinical data for this compound, and the potential for nomenclature confusion with an earlier investigational drug, this document also includes available information on XL844, a checkpoint kinase inhibitor. This allows for a comprehensive resource while clearly delineating the data available for each distinct compound.
Part 1: this compound (hRpn13 Binder and Apoptosis Inducer)
Compound Overview: this compound is a novel small molecule that binds to the proteasome subunit hRpn13, inducing hRpn13-dependent apoptosis. Developed by inventors at the National Cancer Institute (NCI), it has shown promise in preclinical studies for the treatment of multiple myeloma. An oral formulation of this compound has been developed, and early in vivo studies have demonstrated its potential in reducing tumor size in xenograft multiple myeloma models[1].
Preclinical In vivo Data Summary
While specific quantitative data from preclinical studies of this compound are not yet publicly detailed, the available information indicates its potential as an anti-cancer therapeutic.
| Parameter | This compound Data Summary | Reference |
| Compound Target | hRpn13 (proteasome ubiquitin receptor) | [1] |
| Mechanism of Action | Induces hRpn13-dependent apoptosis; restricts cell viability via depletion of KEN box proteins | [1] |
| Formulation | An oral formulation has been developed. | [1] |
| Animal Model | Xenograft multiple myeloma models | [1] |
| Reported Efficacy | Reduced tumor size | [1] |
| Development Stage | Preclinical (in vivo) | [1] |
Note: Detailed protocols, including specific mouse strains, cell lines used for xenografts, dosing regimens (e.g., mg/kg), administration frequency, and quantitative tumor growth inhibition data, are not yet available in the public domain. The information is based on a summary from the NCI Technology Transfer Center[1].
Signaling Pathway of this compound Target: hRpn13
The ubiquitin-proteasome system is critical for protein degradation and cellular homeostasis. This compound targets hRpn13, a ubiquitin receptor in the 19S regulatory particle of the proteasome. By binding to hRpn13, this compound is thought to disrupt the normal process of protein degradation, leading to the accumulation of pro-apoptotic proteins and ultimately, programmed cell death.
Caption: hRpn13's role in protein degradation and its inhibition by this compound.
Experimental Protocol: General Xenograft Mouse Model for Multiple Myeloma
The following is a generalized protocol based on standard practices for establishing multiple myeloma xenograft models. The specific parameters for this compound studies are not yet published.
-
Cell Culture: Human multiple myeloma cell lines (e.g., U266, H929) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NRG) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1-10 million) are injected, usually subcutaneously in the flank or intravenously to model disseminated disease.
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, tumor volume is measured regularly with calipers.
-
For disseminated models, disease progression can be monitored by measuring human immunoglobulin levels in mouse serum or through bioluminescence imaging if cell lines are engineered to express luciferase.
-
-
Drug Administration:
-
Once tumors are established (e.g., reach a certain volume or a detectable disease burden), mice are randomized into treatment and control groups.
-
This compound would be administered (e.g., orally, based on its formulation) at specified doses and schedules.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors and organs may be collected for further analysis (e.g., histology, biomarker analysis).
-
Caption: Workflow for a typical xenograft mouse model study.
Part 2: XL844 (Chk1/Chk2 Inhibitor)
Compound Overview: XL844 is a potent and selective inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2). It was developed by Exelixis and an Investigational New Drug (IND) application was filed in 2005[2]. Preclinical studies indicated that XL844 could increase the efficacy of other anticancer agents in animal models[2].
Preclinical In vivo Data Summary
Publicly available information on the in vivo use of XL844 in mouse models is limited, primarily from press releases dating back to its early development.
| Parameter | XL844 Data Summary | Reference |
| Compound Target | Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2) | [2] |
| Mechanism of Action | Induces cell cycle arrest in response to DNA damaging agents | [2] |
| Reported Efficacy | Increased the effectiveness of other anticancer agents in animal models | [2] |
| Development Stage | Phase I clinical trials were initiated. |
Note: Specific details regarding the animal models, tumor types, combination agents, dosing, and quantitative efficacy for XL844's preclinical studies are not available in the provided search results.
Signaling Pathway of XL844 Target: Chk1/Chk2
Chk1 and Chk2 are key kinases in the DNA damage response pathway. When DNA damage occurs, these kinases are activated and phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair. In cancer cells, inhibiting Chk1 and Chk2 can prevent this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly when combined with DNA-damaging agents like chemotherapy or radiation.
Caption: Inhibition of the Chk1/Chk2 pathway by XL844.
Conclusion
This compound and XL844 are distinct compounds targeting different pathways in cancer cells. This compound is a promising, more recent compound targeting the proteasome ubiquitin receptor hRpn13, with early in vivo data suggesting efficacy in multiple myeloma models. XL844 is an older Chk1/Chk2 inhibitor that showed potential as a combination therapy in preclinical models. For both compounds, detailed quantitative in vivo data and experimental protocols are not extensively available in the public domain. The provided notes and generalized protocols are intended to serve as a guide for researchers interested in these targets and compounds, with the understanding that specific experimental details would need to be optimized based on further data as it becomes available.
References
Application Notes and Protocols for Lentiviral-Based Reintroduction of hRpn13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in various diseases, including cancer. The 19S regulatory particle of the proteasome contains several ubiquitin receptors that recognize and recruit polyubiquitinated substrates for degradation. One such receptor, hRpn13 (also known as ADRM1), plays a crucial role in this process by binding to ubiquitin chains and docking them into the proteasome.[1][2] Additionally, hRpn13 serves as an adaptor for the deubiquitinating enzyme Uch37, further modulating substrate processing.[1][3][4]
Recent studies have highlighted hRpn13 as a potential therapeutic target, particularly in the context of overcoming resistance to proteasome inhibitors like bortezomib in multiple myeloma.[5][6][7][8] Loss or inhibition of hRpn13 can lead to the accumulation of polyubiquitinated proteins, inducing cellular stress and apoptosis.[3][4]
These application notes provide a detailed protocol for the lentiviral-based reintroduction of human Rpn13 (hRpn13) into a target cell line, here referred to as XL44. While specific characteristics of the "this compound" cell line are not detailed in the provided context, this document offers a comprehensive methodology applicable to both adherent and suspension cell types. The reintroduction of hRpn13 into cells where it is absent or downregulated can be instrumental in studying its function, validating its role as a drug target, and investigating mechanisms of drug resistance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of hRpn13 in the ubiquitin-proteasome pathway and the experimental workflow for its lentiviral-based reintroduction.
Caption: Role of hRpn13 in the Ubiquitin-Proteasome System.
Caption: Experimental workflow for lentiviral reintroduction of hRpn13.
Experimental Protocols
Lentiviral Vector Preparation
This protocol outlines the generation of lentiviral particles for the expression of hRpn13.
Materials:
-
Lentiviral transfer plasmid containing the hRpn13 coding sequence (e.g., pLV-hRpn13-Puro).
-
Second-generation packaging plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells.
-
Culture medium: DMEM with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Polyethylenimine (PEI)).[9]
-
Opti-MEM.
-
0.45 µm filter.
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293T cells in a 10 cm dish at a density of 0.6 x 10^5 cells/cm^2 to reach 70-80% confluency on the day of transfection.[9]
-
Transfection Mix Preparation:
-
In a sterile tube, prepare the DNA mixture: 8 µg of the hRpn13 transfer plasmid, 4 µg of psPAX2, and 4 µg of pMD2.G in 250 µL of Opti-MEM.[9]
-
In a separate tube, prepare the PEI solution by adding 48 µL of PEI (1 µg/µL) to 202 µL of Opti-MEM for a 3:1 PEI to DNA ratio.[9]
-
Add the DNA solution to the PEI solution, mix, and incubate for 20 minutes at room temperature.[9]
-
-
Transfection: Add the transfection mixture dropwise to the HEK293T cells.[9]
-
Virus Production: After 24 hours, replace the medium with fresh growth medium.[9]
-
Virus Harvest: 72 hours post-transfection, collect the supernatant containing the lentiviral particles.[9]
-
Virus Filtration and Storage: Filter the supernatant through a 0.45 µm filter to remove cell debris.[9] Aliquot the virus and store at -80°C.
Lentiviral Transduction of this compound Cells
This protocol provides a general method for transducing the target this compound cells. It includes steps for both adherent and suspension cells.
Materials:
-
This compound cells.
-
Complete growth medium for this compound cells.
-
Concentrated hRpn13 lentivirus.
-
Polybrene (stock solution of 8 mg/mL).[10]
-
Selection antibiotic (e.g., Puromycin).
Protocol:
For Adherent Cells:
-
Cell Seeding: The day before transduction, seed 3-5 x 10^5 this compound cells per well in a 12-well plate.[11]
-
Transduction:
-
On the day of transduction, replace the medium with fresh medium containing Polybrene at a final concentration of 6-9 µg/mL.[11]
-
Add the appropriate amount of thawed lentiviral particles. A range of Multiplicity of Infection (MOI) should be tested (e.g., 1, 5, 10, 20).[12]
-
Incubate the cells at 37°C with 5% CO2 for 48-72 hours.[11]
-
-
Medium Change: If cells show toxicity, change to fresh medium 16-24 hours post-transduction.[11][13]
-
Selection: 48-72 hours post-transduction, passage the cells and begin selection with the appropriate antibiotic concentration.
For Suspension Cells:
-
Cell Preparation: On the day of transduction, count and resuspend exponentially growing this compound cells in a 24-well plate at a density of 3-5 x 10^5 cells/well in fresh medium.[11]
-
Transduction:
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 48-72 hours.[11]
-
Post-Transduction Care: 18-24 hours post-transduction, spin down the cells and resuspend them in fresh medium to dilute the virus and Polybrene.[13]
-
Selection: After 48-72 hours, begin antibiotic selection.
Validation of hRpn13 Reintroduction
A. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from both control (e.g., transduced with an empty vector) and hRpn13-reintroduced this compound cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for hRpn13 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in hRpn13 expression.
B. Western Blot Analysis
-
Prepare whole-cell lysates from control and hRpn13-reintroduced cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against hRpn13 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
Quantitative Data Presentation
The following tables provide examples of expected quantitative data from hRpn13 reintroduction experiments.
Table 1: Validation of hRpn13 Reintroduction in this compound Cells
| Cell Line | hRpn13 mRNA Fold Change (qRT-PCR) | hRpn13 Protein Expression (Relative Densitometry) |
| This compound-Control | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound-hRpn13 | 52.4 ± 4.8 | 15.2 ± 1.9 |
Table 2: Effect of hRpn13 Reintroduction on Bortezomib Sensitivity in Bortezomib-Resistant this compound Cells
| Cell Line | Bortezomib IC50 (nM) |
| This compound-Parental | 15.8 ± 2.1 |
| This compound-Bortezomib Resistant | 98.3 ± 10.5 |
| This compound-BR + hRpn13 | 25.4 ± 3.3 |
Table 3: Cell Viability Assay Following hRpn13 Reintroduction and Bortezomib Treatment
| Treatment | This compound-BR + Control Vector (% Viability) | This compound-BR + hRpn13 Vector (% Viability) |
| Vehicle | 100 ± 5.2 | 100 ± 4.8 |
| Bortezomib (20 nM) | 85.1 ± 6.3 | 62.5 ± 5.1 |
| Bortezomib (50 nM) | 68.4 ± 4.9 | 35.7 ± 4.2 |
| Bortezomib (100 nM) | 51.2 ± 5.5 | 18.9 ± 3.7 |
Logical Rationale for hRpn13 Reintroduction
The reintroduction of hRpn13 is particularly relevant in cell lines that have developed resistance to proteasome inhibitors. The logical framework for such an experiment is depicted below.
Caption: Rationale for hRpn13 reintroduction in drug resistance studies.
This document provides a comprehensive guide for the lentiviral-based reintroduction of hRpn13 into a target cell line. The detailed protocols for lentivirus production, cell transduction, and validation, along with example data tables and illustrative diagrams, offer a robust framework for researchers investigating the role of hRpn13 in cellular processes and drug resistance mechanisms. These methods can be adapted to various cell lines and experimental contexts to further elucidate the therapeutic potential of targeting the ubiquitin-proteasome system.
References
- 1. The Proteasome Ubiquitin Receptor hRpn13 and Its Interacting Deubiquitinating Enzyme Uch37 Are Required for Proper Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hRpn13/ADRM1/GP110 is a novel proteasome subunit that binds the deubiquitinating enzyme, UCH37 | The EMBO Journal [link.springer.com]
- 4. The Proteasome Ubiquitin Receptor hRpn13 and Its Interacting Deubiquitinating Enzyme Uch37 Are Required for Proper Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portals.broadinstitute.org [portals.broadinstitute.org]
- 11. lipexogen.com [lipexogen.com]
- 12. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 13. manuals.cellecta.com [manuals.cellecta.com]
Troubleshooting & Optimization
Optimizing XL44 incubation time for maximum apoptotic effect
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing XL44 incubation time to achieve the maximum apoptotic effect in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that binds to the proteasome substrate receptor hRpn13.[1] In certain cancer cells, a truncated form of this receptor, hRpn13Pru, is present. This compound depletes hRpn13Pru, which induces apoptosis in an hRpn13-dependent manner.[2][3][4] This process has been shown to involve the activation of caspase-9.[3] this compound may also restrict cell viability by depleting a small group of KEN-box proteins.[1][2][4]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific experimental goals. Published data shows effective apoptosis induction in RPMI 8226 multiple myeloma cells at a concentration of 20 µM for 24 hours.[3] Cell viability assays in other cell lines (e.g., MCF7, OVCAR-4, OVCAR-5) have been conducted using a 48-hour incubation period.[3] As a starting point, a dose-response experiment (e.g., 1-50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) are strongly recommended to determine the optimal conditions for your specific model system.[5][6]
Q3: How do I know if apoptosis is occurring too early or too late in my experiment?
A3: Apoptosis is a dynamic process with a series of transient events.[7] If you measure too early, you may not detect a significant signal. If you measure too late, cells may have already undergone secondary necrosis, leading to a decreased signal in some apoptosis assays (like caspase activity assays) and an increase in membrane-compromised cells (PI positive).[7] Performing a time-course analysis is the most effective way to identify the peak of apoptotic activity.[8]
Q4: Can I use a simple cell viability assay (like MTT) to determine the optimal incubation time for apoptosis?
A4: While cell viability assays like MTT or MTS can indicate a reduction in viable cells over time, they do not specifically measure apoptosis.[6] These assays reflect metabolic activity, which can be affected by factors other than cell death. To specifically optimize for apoptosis, it is crucial to use assays that detect hallmarks of apoptosis, such as Annexin V staining (phosphatidylserine externalization), caspase activity assays, or TUNEL assays (DNA fragmentation).[9]
Data Presentation
The following tables summarize quantitative data from studies involving this compound. These should be used as a reference for designing your own experiments.
Table 1: this compound Effect on Cell Viability (48-hour incubation)
| Cell Line | Assay Type | IC50 Value (µM) |
| RPMI 8226 (WT) | MTT | ~20 |
| MCF7 | MTT | ~25 |
| OVCAR-4 | MTT | >50 |
| OVCAR-5 | MTT | ~40 |
| Human Fibroblast 1634 | MTS | >50 |
| HS5 (BMSCs) | MTS | >50 |
| Data derived from viability assays performed after 48 hours of treatment with this compound.[3] |
Table 2: Time-Dependent Depletion of hRpn13Pru by this compound
| Cell Line | This compound Concentration | Half-life of hRpn13Pru depletion (d1/2) |
| RPMI 8226 | 20 µM | ~8 hours |
| This table indicates the time required to deplete 50% of the target protein hRpn13Pru, which precedes the downstream apoptotic events.[3] |
Experimental Protocols
Protocol: Time-Course and Dose-Response Analysis of this compound-Induced Apoptosis using Annexin V/PI Staining
This protocol describes how to determine the optimal incubation time and concentration of this compound for inducing apoptosis, as measured by flow cytometry.
1. Materials:
-
Target cells in culture
-
This compound stock solution (dissolved in sterile DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Untreated and positive controls (e.g., staurosporine or etoposide)
2. Experimental Workflow:
Caption: Workflow for optimizing this compound incubation time.
3. Detailed Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different this compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Place the plates back in the incubator. Harvest cells at your designated time points (e.g., 6, 12, 24, and 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells directly into centrifuge tubes.
-
For adherent cells, first collect the supernatant (which contains floating apoptotic cells). Then, gently detach the remaining adherent cells using a non-enzymatic cell dissociation buffer (Note: Trypsin with EDTA can interfere with the Ca²⁺-dependent Annexin V binding).[10] Pool the detached cells with the supernatant.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[9] Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately. Be sure to set up proper compensation controls (unstained, PI only, FITC only).
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed pathway of this compound-induced apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Apoptotic Signal | 1. Incubation time is too short: The apoptotic cascade has not been fully initiated.[10] 2. This compound concentration is too low: The dose is insufficient to trigger apoptosis.[10] 3. Reagent issues: Annexin V/PI kit is expired or was stored improperly.[10] 4. Cell line resistance: The cell line may be insensitive to this compound. | 1. Extend incubation time: Perform a time-course experiment (e.g., up to 72 hours).[6] 2. Increase this compound concentration: Perform a dose-response experiment. 3. Use a positive control: Treat cells with a known apoptosis inducer (e.g., staurosporine) to validate the assay and reagents.[11] 4. Verify target expression: Confirm that your cell line expresses hRpn13Pru. |
| High Background in Control Group | 1. Spontaneous apoptosis: Cells were unhealthy, over-confluent, or starved before treatment.[10] 2. Harsh cell handling: Excessive pipetting or harsh detachment methods damaged cell membranes.[10][12] 3. Excessive reagent concentration: Too much Annexin V or PI can lead to non-specific binding.[9] | 1. Use healthy cells: Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. 2. Handle cells gently: Use wide-bore pipette tips and a gentle, non-enzymatic detachment method for adherent cells.[10] 3. Titrate reagents: Determine the optimal concentration of Annexin V and PI for your cell type.[9] |
| Most Cells are Annexin V+/PI+ (Late Apoptosis/Necrosis) | 1. Incubation time is too long: You are observing the final stages of cell death, past the peak of early apoptosis.[7] 2. This compound concentration is too high: A very high concentration can induce rapid cell death or necrosis instead of apoptosis.[5][12] | 1. Reduce incubation time: Analyze cells at earlier time points (e.g., 2, 4, 6, 8 hours). 2. Reduce this compound concentration: A lower dose may favor a more controlled apoptotic process over necrosis.[12] |
| Inconsistent Results Between Replicates | 1. Variability in cell culture: Inconsistent cell numbers or passage numbers. 2. Pipetting errors: Inaccurate addition of this compound or staining reagents. 3. Cell clumping: Aggregated cells will not stain or analyze properly.[9] | 1. Standardize cell culture: Use cells from the same passage number and ensure accurate cell counting for seeding. 2. Calibrate pipettes: Ensure proper technique and calibrated equipment. 3. Ensure single-cell suspension: Gently mix before analysis. If necessary, filter the cell suspension through a cell strainer.[9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Degrader Molecules for hRpn13Pru, PCLAF, RRM2 and Other KEN Box-containing Proteins | Technology Transfer [techtransfer.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Minimizing Off-Target Effects of XL844
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of XL844, a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). Due to the discontinued development of XL844, publicly available, in-depth selectivity profiling data is limited. Therefore, this guide emphasizes experimental strategies to characterize and mitigate off-target effects within your specific research context.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known secondary targets of XL844?
XL844 is a potent small-molecule inhibitor primarily targeting Chk1 and Chk2, key kinases in the DNA damage response pathway.[1][2] In addition to its primary targets, preclinical data indicates that XL844 also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), which are involved in angiogenesis and lymphangiogenesis.[3][4]
Q2: What are off-target effects and why are they a concern when using XL844?
Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[5] For a kinase inhibitor like XL844, this means binding to and inhibiting kinases other than Chk1, Chk2, VEGFR2, and VEGFR3. These off-target interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[5] Minimizing and understanding these effects is critical for obtaining accurate and reproducible data.
Q3: How can I proactively assess the selectivity of my batch of XL844?
Given that XL844 is not in active development, batch-to-batch consistency and purity can vary. It is highly recommended to perform an in-house selectivity screen. The gold standard is to profile the compound against a large panel of kinases. Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome.[1][5] This will provide a quantitative measure of XL844's potency against its intended targets and a broad view of its potential off-target interactions.
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
To reduce the likelihood of observing off-target effects, it is crucial to use the lowest effective concentration of XL844 that elicits the desired on-target phenotype. Performing a dose-response experiment and correlating the biological effect with the inhibition of Chk1/Chk2 phosphorylation is a key validation step. Additionally, using a structurally unrelated inhibitor of the same target can help confirm that the observed phenotype is due to on-target inhibition.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at concentrations that inhibit Chk1/Chk2. | Off-target kinase inhibition: The observed toxicity may be due to the inhibition of kinases essential for cell survival. | 1. Perform a kinome-wide selectivity screen: This will identify other kinases inhibited by XL844 at similar concentrations.[5] 2. Test a structurally different Chk1/Chk2 inhibitor: If the toxicity persists, it is more likely to be an on-target effect.[5] 3. Perform a rescue experiment: Overexpress a drug-resistant mutant of Chk1 or Chk2. If the toxicity is on-target, the resistant mutant should rescue the cells. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. Confirmation that the observed cytotoxicity is a direct result of Chk1/Chk2 inhibition. |
| Observed phenotype does not align with the known functions of Chk1/Chk2. | Off-target effect: The phenotype may be caused by the inhibition of an unrelated signaling pathway. | 1. Validate on-target engagement: Use a cellular thermal shift assay (CETSA) or a target engagement assay like NanoBRET to confirm that XL844 is binding to Chk1/Chk2 in your cells at the concentrations used. 2. Orthogonal validation: Use a non-pharmacological method, such as siRNA or shRNA knockdown of Chk1 and Chk2, to see if it phenocopies the effect of XL844. 3. Chemical proteomics: Employ affinity-based proteomics to pull down cellular targets of XL844 for identification by mass spectrometry. | 1. Confirmation of target engagement in your experimental system. 2. Determination if the phenotype is a direct consequence of Chk1/Chk2 inhibition. 3. Identification of novel off-target proteins that may be responsible for the observed phenotype. |
| Inconsistent results between experiments. | Inhibitor instability or degradation: XL844 may not be stable under your specific experimental conditions. | 1. Assess compound stability: Use analytical methods like HPLC to check the stability of XL844 in your cell culture media at 37°C over the course of your experiment. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of your XL844 stock. | 1. Ensuring that the observed effects are due to the intact inhibitor and not its degradation products.[5] 2. Improved reproducibility of your experimental results. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of XL844 against a broad panel of kinases.
Methodology: This is typically performed as a fee-for-service by specialized vendors. The general principle involves a radiometric or fluorescence-based assay.
-
Compound Preparation: Prepare a stock solution of XL844 in 100% DMSO. A common concentration for a primary screen is 1 µM.
-
Kinase Panel: Select a diverse panel of recombinant human kinases. Panels of over 400 kinases are commercially available.[1]
-
Assay Performance: The vendor will perform the kinase assays, typically at an ATP concentration close to the Km for each kinase. The assay measures the ability of XL844 to inhibit the phosphorylation of a specific substrate by each kinase.
-
Data Analysis: Results are usually provided as the percentage of inhibition of each kinase at the tested concentration. For hits of interest, a follow-up IC50 determination is recommended, where the assay is performed with a range of XL844 concentrations to determine the half-maximal inhibitory concentration.
Protocol 2: Cellular Target Engagement using Western Blot
Objective: To confirm that XL844 is inhibiting the phosphorylation of Chk1 and Chk2 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to attach overnight. Treat cells with a DNA damaging agent (e.g., etoposide or hydroxyurea) to activate the DNA damage response and induce Chk1/Chk2 phosphorylation. Co-treat with a dose-range of XL844 or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, phospho-Chk2 (Thr68), and total Chk2 overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A dose-dependent decrease in the ratio of phosphorylated to total Chk1 and Chk2 will confirm on-target activity.
Visualizations
Caption: Signaling pathways affected by XL844, including on-target and potential off-target effects.
Caption: A logical workflow for distinguishing on-target from off-target effects of XL844.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exelixis Files IND Application for Novel Anticancer Compound XL844 | Exelixis, Inc. [ir.exelixis.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Experimental Variability in XL44 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XL44, a potent hRpn13-binding apoptosis inducer. Our goal is to help you manage experimental variability and ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that has been identified as a binder of the proteasome subunit hRpn13. It induces apoptosis, or programmed cell death, in a manner that is dependent on the presence of hRpn13. Additionally, this compound has been shown to restrict cell viability through a mechanism involving the depletion of a select group of proteins containing a KEN box motif.
Q2: In which types of in vitro assays is this compound typically used?
A2: this compound is commonly evaluated in cell-based assays to determine its cytotoxic and apoptotic effects. These include:
-
Cell Viability Assays: Such as MTT and MTS assays, which measure the metabolic activity of cells as an indicator of viability.
-
Cytotoxicity Assays: For instance, the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.
-
Apoptosis Assays: These can include assays for caspase activation (e.g., cleaved caspase-9), which is a key event in the apoptotic cascade.[1]
Q3: What are the known off-target effects of this compound?
A3: Besides its primary target, hRpn13, this compound has been observed to cause the depletion of other proteins, notably those containing a KEN box. This includes the PCNA clamp-associated factor PCLAF and the ribonucleoside-diphosphate reductase subunit M2 (RRM2). These off-target effects can contribute to the overall cellular response to this compound and should be considered when interpreting experimental results. The efficacy of some drugs can be influenced by off-target effects, which in some cases, are the primary mechanism of action.[2]
Q4: How should this compound be stored and handled to ensure its stability?
A4: For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light. For creating stock solutions, use a suitable solvent like DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium at 37°C should be empirically determined, as some compounds can degrade or precipitate over time.[3][4]
Data Presentation: Quantitative Analysis of this compound's Effect on Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a baseline for expected potency.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| RPMI 8226 WT | Multiple Myeloma | MTT | 48 | ~20 |
| MCF7 | Breast Cancer | MTT | 48 | ~20 |
| OVCAR-4 | Ovarian Cancer | MTT | 48 | ~20 |
| OVCAR-5 | Ovarian Cancer | MTT | 48 | ~20 |
Data is derived from graphical representations in the source material and should be considered approximate.[1] It is important to note that IC50 values can exhibit significant variability between experiments, even under highly standardized conditions.[3]
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay for this compound
This protocol is adapted from standard MTT assay procedures for determining the cytotoxic effects of this compound on adherent or suspension cancer cell lines.[2][5][6]
Materials:
-
This compound compound
-
Appropriate cancer cell line (e.g., RPMI 8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use the cell suspension.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent lines) and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., in DMSO). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the old medium from the wells (for adherent cells).
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause 1: Inconsistent Cell Health and Density.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all experiments. Regularly check for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response.[7]
-
-
Possible Cause 2: Variability in Compound Potency.
-
Solution: Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions for each experiment. Confirm the concentration of your stock solution periodically.
-
-
Possible Cause 3: Inconsistent Incubation Times.
-
Solution: Use a precise timer for both the drug incubation and the MTT incubation steps. Small variations in timing, especially during the MTT incubation, can lead to significant differences in the final absorbance reading.
-
Issue 2: No Dose-Dependent Effect Observed
-
Possible Cause 1: Inappropriate Concentration Range.
-
Solution: Based on the provided data, a starting concentration range of 1-50 µM is recommended. If no effect is seen, extend the concentration range. Conversely, if all concentrations are toxic, use a lower concentration range.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: this compound may have limited solubility in aqueous media. Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the media. If precipitation occurs, consider preparing the dilutions in a medium with a lower serum concentration or using a different solubilization agent for the stock solution.[4]
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The expression level of hRpn13 may vary between cell lines, potentially affecting their sensitivity to this compound. If possible, verify the expression of hRpn13 in your cell line of interest.
-
Issue 3: High Background Absorbance in Control Wells
-
Possible Cause 1: Media Components.
-
Solution: Phenol red and serum in the culture medium can contribute to background absorbance. Include a "media only" blank (no cells) with all reagents to subtract the background.
-
-
Possible Cause 2: Microbial Contamination.
-
Solution: Bacteria or yeast contamination can reduce the MTT reagent and produce a false-positive signal. Regularly check your cell cultures for contamination.
-
Mandatory Visualizations
References
- 1. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Cryopreservation of XL44-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the successful cryopreservation of cells treated with the experimental compound XL44.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cryopreservation of this compound-treated cells.
| Issue | Possible Cause | Recommended Solution |
| Low post-thaw cell viability | This compound-induced cellular stress: The compound may sensitize cells to the stresses of freezing and thawing.[1][2] | - Optimize this compound treatment conditions: Determine the optimal concentration and incubation time of this compound to minimize cytotoxicity before cryopreservation. - Post-thaw recovery medium: Supplement the post-thaw culture medium with recovery agents, such as ROCK inhibitors (e.g., Y-27632), to improve cell survival and attachment.[3][4] - Assess apoptosis: Measure caspase-3/7 activity post-thaw to determine if apoptosis is the primary cause of cell death and consider using pan-caspase inhibitors.[5] |
| Suboptimal cryopreservation protocol: Incorrect cooling rate, cryoprotectant concentration, or thawing procedure can lead to increased cell death.[6][7][8] | - Controlled-rate freezing: Use a controlled-rate freezer or a validated freezing container (e.g., Mr. Frosty) to achieve a cooling rate of -1°C/minute.[6][7] - Optimize cryoprotectant concentration: Titrate the concentration of the cryoprotectant (e.g., DMSO) to find the optimal balance between cryoprotection and toxicity.[9][10] - Rapid thawing: Thaw vials quickly in a 37°C water bath to minimize ice recrystallization.[6][11] | |
| Interaction between this compound and cryoprotectant: The compound may interact with the cryoprotectant, altering its effectiveness or increasing its toxicity. | - Evaluate alternative cryoprotectants: Test other cryoprotectants such as glycerol or consider using a combination of cryoprotectants. - Wash cells post-treatment: If feasible, gently wash the cells to remove residual this compound before adding the cryopreservation medium. | |
| Altered cellular function or phenotype post-thaw | Cryopreservation-induced changes: The freeze-thaw process can alter gene expression and cellular function.[12] | - Post-thaw recovery period: Allow cells to recover for a sufficient period (e.g., 24-48 hours) before conducting functional assays. - Functional validation: Compare the phenotype and function of cryopreserved this compound-treated cells with fresh, non-cryopreserved this compound-treated cells to identify any alterations.[12] |
| This compound-induced long-term effects: The compound may induce stable changes in the cells that are maintained through cryopreservation. | - Baseline characterization: Thoroughly characterize the cellular phenotype and function after this compound treatment but before cryopreservation. | |
| Cell clumping after thawing | High cell density: Freezing cells at too high a concentration can lead to aggregation.[11] | - Optimize cell density: Determine the optimal cell concentration for cryopreservation, typically in the range of 1-5 x 10^6 cells/mL.[11] |
| Cellular debris from dead cells: The presence of dead cells can contribute to clumping. | - Gentle handling: Handle the cell suspension gently after thawing to minimize further cell damage. - DNase treatment: Consider adding a low concentration of DNase I to the post-thaw medium to reduce clumping caused by DNA from lysed cells. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended cryopreservation medium for this compound-treated cells?
A1: A standard cryopreservation medium consisting of a base medium (e.g., DMEM or RPMI-1640), supplemented with 10-20% fetal bovine serum (FBS) and a cryoprotective agent (CPA), is a good starting point. Dimethyl sulfoxide (DMSO) is the most common CPA, typically used at a final concentration of 5-10%.[10] However, the optimal formulation may vary depending on the cell type and its sensitivity to both this compound and the cryopreservation process. It is advisable to test different formulations to determine the best conditions for your specific cells.
Q2: How should I prepare this compound-treated cells for cryopreservation?
A2: Cells should be in the logarithmic growth phase and have high viability (>90%) before starting the cryopreservation process. After treating the cells with this compound for the desired duration, they should be harvested gently. Depending on the experimental design, you may consider a wash step to remove residual this compound before resuspending the cells in the cryopreservation medium.
Q3: What is the optimal cooling rate for this compound-treated cells?
A3: A slow, controlled cooling rate of approximately -1°C per minute is recommended for most mammalian cell lines to minimize the formation of intracellular ice crystals.[6][7][13] This can be achieved using a programmable controlled-rate freezer or a commercially available freezing container (e.g., Corning® CoolCell® or Nalgene® Mr. Frosty) placed in a -80°C freezer.[6][7]
Q4: How should I thaw cryopreserved this compound-treated cells?
A4: Rapid thawing is crucial to maximize cell viability.[6] Transfer the cryovial from liquid nitrogen storage to a 37°C water bath and agitate gently until only a small ice crystal remains. Promptly transfer the cell suspension to a tube containing pre-warmed culture medium to dilute the cryoprotectant.
Q5: Should I remove the cryoprotectant after thawing?
A5: Yes, it is important to remove the cryoprotectant, as it can be toxic to cells at physiological temperatures.[9][14] This is typically done by centrifuging the cell suspension, removing the supernatant containing the cryoprotectant, and resuspending the cell pellet in fresh, pre-warmed culture medium.
Q6: How can I assess the quality of my cryopreserved this compound-treated cells?
A6: Post-thaw cell quality should be assessed by measuring viability (e.g., using trypan blue exclusion or a fluorescence-based assay), cell attachment (for adherent cells), and proliferation rate.[5] It is also critical to perform functional assays to ensure that the cryopreservation process has not altered the effects of the this compound treatment.[12] These functional assays should be compared to non-cryopreserved, this compound-treated control cells.
Experimental Protocols
Standard Cryopreservation Protocol for this compound-Treated Cells
-
Cell Preparation:
-
Culture cells to the mid-logarithmic phase of growth.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Harvest the cells using standard procedures (e.g., trypsinization for adherent cells).
-
Perform a cell count and determine viability using a method like trypan blue exclusion. Viability should be >90%.
-
Centrifuge the cell suspension at 150 x g for 5 minutes and discard the supernatant.
-
-
Cryopreservation:
-
Resuspend the cell pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 2-4 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty).
-
Place the freezing container in a -80°C freezer overnight to achieve a cooling rate of approximately -1°C/minute.[6]
-
-
Storage:
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.[11]
-
Post-Thaw Recovery Protocol
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.
-
-
Cryoprotectant Removal:
-
Gently transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant containing the cryoprotectant.
-
-
Cell Culture:
-
Resuspend the cell pellet in an appropriate volume of fresh, pre-warmed culture medium.
-
Transfer the cell suspension to a culture flask and incubate under standard conditions.
-
For enhanced recovery, consider supplementing the medium for the first 24 hours with a ROCK inhibitor like Y-27632 at a final concentration of 10 µM.[3]
-
Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
-
Visualizations
Caption: Standard Cryopreservation Workflow for this compound-Treated Cells.
Caption: Troubleshooting Logic for Low Post-Thaw Viability.
References
- 1. Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susupport.com [susupport.com]
- 3. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 4. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. corning.com [corning.com]
- 8. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [resolve.cambridge.org]
- 9. contractpharma.com [contractpharma.com]
- 10. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips For Cell Cryopreservation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Risks of Cryopreserving Cells for Drug Testing | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]
- 13. Cryopreservation protocol | Abcam [abcam.com]
- 14. physicsworld.com [physicsworld.com]
Technical Support Center: Mitigating Potential Cytotoxicity of XL44 on Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, assessing, and mitigating the potential cytotoxic effects of the hypothetical kinase inhibitor, XL44, on non-cancerous cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a novel small molecule inhibitor designed to target a specific kinase involved in cancer cell proliferation and survival. Its primary mechanism of action is believed to be the inhibition of a key signaling pathway that is dysregulated in various malignancies. However, like many kinase inhibitors, off-target effects on other kinases or cellular processes can lead to cytotoxicity in non-cancerous cells.[1]
Q2: I am observing significant cell death in my non-cancerous control cell line after treatment with this compound. What are the potential causes?
Observed cytotoxicity in non-cancerous cell lines can stem from several factors:
-
Off-target effects: this compound may be inhibiting kinases or other proteins essential for the survival of normal cells.[1]
-
High concentration: The concentration of this compound used may be too high, leading to non-specific toxicity.
-
On-target toxicity in normal cells: The target kinase of this compound might also play a crucial role in the signaling pathways of healthy cells.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) could be causing toxicity at the concentration used.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
To begin troubleshooting, a systematic approach is recommended. This involves verifying the experimental setup and then moving on to more complex biological investigations.
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Both Cancerous and Non-Cancerous Cell Lines
This scenario suggests that the observed effect may not be specific to the intended cancer target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific cytotoxicity.
Recommended Actions:
-
Verify this compound Concentration: Double-check all calculations for the preparation of this compound stock and working solutions.
-
Assess Vehicle Control: Run a control with only the vehicle (e.g., DMSO) at the highest concentration used in the experiment to rule out solvent-induced toxicity.
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations on both cancerous and non-cancerous cell lines to determine the half-maximal inhibitory concentration (IC50) for the cancer cells and the half-maximal cytotoxic concentration (CC50) for the non-cancerous cells.
Data Presentation: Dose-Response Analysis
| Cell Line Type | Cell Line | This compound Concentration (µM) | % Viability |
| Cancerous | HCT116 | 0.1 | 95 |
| 1 | 70 | ||
| 10 | 50 (IC50) | ||
| 100 | 10 | ||
| Non-Cancerous | HEK293 | 0.1 | 100 |
| 1 | 98 | ||
| 10 | 85 | ||
| 100 | 50 (CC50) |
Issue 2: Cytotoxicity Observed at Concentrations that Should be Non-Toxic
If cytotoxicity is observed at concentrations well below the expected CC50, or if results are inconsistent, consider the following.
Troubleshooting Workflow:
Caption: Workflow to investigate the source of unexpected cytotoxicity.
Recommended Actions:
-
Confirm Target Engagement: Utilize a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to its intended target in the non-cancerous cells at the concentrations being used.
-
Broad-Spectrum Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-targets that might be responsible for the observed cytotoxicity.
-
Use an Orthogonal Approach: Employ a structurally unrelated inhibitor that targets the same primary kinase as this compound. If this second inhibitor does not cause the same cytotoxicity, it is likely that the toxicity of this compound is due to off-target effects.[2]
Experimental Protocols
Protocol 1: Determining IC50 and CC50 using MTT Assay
Objective: To quantify the concentration of this compound that inhibits 50% of cancer cell growth (IC50) and the concentration that is toxic to 50% of non-cancerous cells (CC50).
Methodology:
-
Cell Seeding: Plate both cancerous and non-cancerous cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a very low concentration (e.g., 0.01 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 and CC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound is binding to its intended target protein within intact cells.
Methodology:
-
Cell Treatment: Treat intact non-cancerous cells with either this compound at the desired concentration or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Protein Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant using Western blotting or another suitable protein detection method.
-
Data Interpretation: A shift in the melting curve of the target protein in the this compound-treated samples compared to the control indicates target engagement.
Signaling Pathway Visualization
References
XL44 stability issues in long-term storage and experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing XL44 in your research. This compound is a novel small molecule that serves as a potent binder to the proteasome subunit hRpn13, inducing apoptosis and restricting cell viability through multiple pathways. This guide offers detailed troubleshooting advice, frequently asked questions, and experimental protocols to ensure the successful application of this compound in your studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the Pru domain of the proteasome ubiquitin receptor hRpn13. Its primary mechanism involves inducing the ubiquitin-dependent degradation of a truncated form of hRpn13, known as hRpn13Pru, which is prevalent in certain cancer cells like multiple myeloma. This disruption of the ubiquitin-proteasome system ultimately leads to apoptosis.[1][2]
2. Does this compound have any off-target effects?
Yes, this compound has been shown to have off-target effects. It can induce the ubiquitin-independent depletion of a select group of proteins containing a KEN box motif, most notably the PCNA clamp-associated factor (PCLAF). This PCLAF-dependent mechanism also contributes to the restriction of cell viability.[2]
3. What are the recommended long-term storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The following conditions are recommended:
| Formulation | Storage Temperature | Duration | Notes |
| Dry Powder | -20°C | Up to 2 years | Protect from light and moisture. |
| 4°C | Short-term (weeks) | Less ideal for long-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for shorter-term use. |
4. What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
5. At what concentration and for how long should I treat my cells with this compound to induce apoptosis?
The optimal concentration and incubation time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line. Based on available data, a concentration range of 1 µM to 20 µM is a reasonable starting point for many cancer cell lines, with incubation times ranging from 24 to 72 hours to observe significant apoptosis.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no induction of apoptosis | Compound Instability: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the this compound stock solution from a new vial of powder. Store aliquots at -80°C. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cells. | |
| Insufficient Incubation Time: The treatment duration may be too short to induce a measurable apoptotic response. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at a fixed, effective concentration. | |
| Cell Line Resistance: The target protein (hRpn13Pru) may not be expressed or may be at very low levels in your cell line. | Verify the expression of hRpn13Pru in your cell line using Western blotting. | |
| High levels of cell death in control group | Solvent Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is below 0.5% (v/v), and preferably below 0.1%. Include a vehicle-only control (medium with the same concentration of DMSO as the this compound-treated wells). |
| Precipitation of this compound in cell culture medium | Poor Solubility: this compound may have limited solubility in aqueous solutions at high concentrations. | Prepare the final working solution by diluting the DMSO stock in pre-warmed (37°C) cell culture medium. Visually inspect for any precipitation before adding to the cells. |
| Variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell numbers in different wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can alter the concentration of this compound. | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol: Induction and Assessment of Apoptosis in Cell Culture
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well cell culture plates (e.g., 96-well for viability assays, 6-well for Western blotting)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Treatment: The following day, prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA, and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: hRpn13-Dependent Apoptosis
This compound binds to the Pru domain of hRpn13, leading to the ubiquitin-dependent degradation of hRpn13Pru. This disrupts the normal function of the 26S proteasome, causing an accumulation of ubiquitinated proteins and triggering the intrinsic apoptotic pathway, characterized by the activation of caspases.
Caption: this compound induced hRpn13-dependent apoptosis pathway.
This compound Off-Target Effect: PCLAF-Dependent Cell Viability Restriction
This compound also causes the depletion of KEN box-containing proteins, such as PCLAF, in a ubiquitin-independent manner. PCLAF is involved in cell cycle regulation and DNA damage response. Its depletion contributes to the overall restriction of cell viability.
Caption: this compound's PCLAF-dependent cell viability restriction.
Experimental Workflow: Troubleshooting Inconsistent Apoptosis Induction
This workflow outlines a logical sequence of steps to diagnose and resolve issues with inconsistent experimental results when using this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Degrader Molecules for hRpn13Pru, PCLAF, RRM2 and Other KEN Box-containing Proteins | Technology Transfer [techtransfer.nih.gov]
- 2. A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating XL44-Induced Apoptosis: A Comparative Guide to PARP Cleavage Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating apoptosis induced by the novel compound XL44, with a specific focus on the analysis of Poly (ADP-ribose) polymerase (PARP) cleavage. We offer a detailed comparison of this method with other common apoptosis assays, supported by experimental data and protocols to assist researchers in designing and interpreting their experiments.
Introduction to this compound and Apoptosis Validation
This compound is a novel small molecule that has been shown to induce apoptosis in cancer cells through a unique, hRpn13-dependent mechanism.[1] Validating the apoptotic effects of new therapeutic candidates like this compound is a critical step in preclinical drug development. One of the most widely accepted biochemical hallmarks of apoptosis is the cleavage of PARP, a 116 kDa nuclear protein involved in DNA repair. During apoptosis, PARP is specifically cleaved by activated caspases, primarily caspase-3 and caspase-7, into an 89 kDa and a 24 kDa fragment. The detection of the 89 kDa fragment is a reliable indicator of caspase activation and the execution phase of apoptosis.
Experimental Protocol: PARP Cleavage Analysis by Western Blot
This protocol outlines the key steps for detecting PARP cleavage in cell lysates treated with this compound using Western blotting.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO) and a positive control known to induce PARP cleavage (e.g., staurosporine or etoposide).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (typically 8-10%).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and the cleaved (89 kDa) fragments overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
The presence of an 89 kDa band indicates PARP cleavage. The intensity of this band can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) for a semi-quantitative analysis of apoptosis.
Comparison of Apoptosis Detection Methods
While PARP cleavage is a robust marker, a multi-faceted approach to validating apoptosis is often recommended. The table below compares PARP cleavage analysis with other common methods.
| Assay | Principle | Advantages | Disadvantages |
| PARP Cleavage (Western Blot) | Detects the 89 kDa cleavage product of PARP, a substrate of executioner caspases. | Specific to the execution phase of apoptosis. Provides information on protein levels. | Semi-quantitative. Requires cell lysis. Less suitable for high-throughput screening. |
| Annexin V Staining (Flow Cytometry) | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event. | Quantitative. Can distinguish between early apoptotic, late apoptotic, and necrotic cells. Suitable for high-throughput analysis. | PS externalization can also occur in necrosis. |
| TUNEL Assay (Microscopy/Flow Cytometry) | Labels DNA strand breaks, a hallmark of late-stage apoptosis. | Can be performed on fixed tissues and cells. Provides spatial information in tissues. | Can also detect DNA damage from other sources (necrosis). May not detect early apoptotic stages. |
| Caspase Activity Assays (Fluorometric/Colorimetric) | Measures the activity of specific caspases using synthetic substrates. | Highly sensitive and quantitative. Can identify the involvement of specific caspase cascades. Suitable for high-throughput screening. | Can be transient. Does not confirm downstream apoptotic events. |
Comparative Efficacy of this compound in Inducing Apoptosis
Direct quantitative comparisons of this compound-induced PARP cleavage with other proteasome inhibitors from a single study are not yet available in the published literature. However, based on existing data for this compound and other well-characterized proteasome inhibitors, a representative comparison can be made. This compound induces apoptosis in a manner dependent on the proteasome subunit hRpn13, leading to the activation of the intrinsic apoptotic pathway, as evidenced by the cleavage of caspase-9.[1] This upstream event is a strong indicator that downstream PARP cleavage will occur.
The following table provides a semi-quantitative and qualitative comparison based on available data for different proteasome inhibitors.
| Compound | Mechanism of Action | Reported Effect on Apoptosis Markers | Cell Lines Tested | Reference |
| This compound | hRpn13-dependent apoptosis inducer | Induces cleavage of caspase-9. | RPMI 8226 (Multiple Myeloma) | [1] |
| Bortezomib | 26S proteasome inhibitor | Induces cleavage of PARP and caspases. | Various, including ALCL and retinoblastoma cell lines. | [2] |
| MG132 | Potent and reversible proteasome inhibitor | Induces cleavage of PARP, caspase-3, and caspase-7. | Malignant pleural mesothelioma and glioma cell lines. | [3][4] |
Note: The extent of PARP cleavage is dose and time-dependent and varies between cell lines.
Visualizing the Molecular Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the this compound-induced apoptotic signaling pathway and the experimental workflow for PARP cleavage analysis.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for PARP cleavage analysis.
References
- 1. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding of XL44 to hRpn13: A Comparative Guide to Biophysical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biophysical assays used to confirm the binding of the small molecule XL44 to its target protein, the human proteasome subunit Rpn13 (hRpn13). The following sections present available experimental data, detailed methodologies for the key experiments, and a visual representation of the experimental workflow.
Data Presentation
While direct quantitative binding affinities (e.g., Kd) from biophysical assays for the this compound-hRpn13 interaction are not extensively reported in the primary literature, the available qualitative and cell-based data strongly support a direct binding event. The following tables summarize the key findings from published studies.
Table 1: Qualitative and Semi-Quantitative Data for this compound Binding to hRpn13
| Biophysical Assay | Observation | Result | Reference |
| ¹H, ¹⁵N HSQC NMR | Chemical shift perturbations of ¹⁵N-labeled hRpn13 Pru domain upon addition of this compound. | Significant shifting of hRpn13 signals, including for Cys88, indicating direct binding and a conformational change in the protein. | [1] |
| Fluorescence Spectroscopy | Quenching of intrinsic tryptophan fluorescence of hRpn13 Pru domain upon titration with this compound. | A concentration-dependent decrease in fluorescence emission at 350 nm, confirming interaction. | [1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection of a covalent adduct between hRpn13 Pru domain and this compound. | A mass peak corresponding to the hRpn13-XL44 adduct was observed, confirming covalent binding. | [2] |
| X-ray Crystallography | High-resolution crystal structure of the hRpn13 Pru domain in complex with Ubiquitin and this compound. | The structure reveals that this compound binds to a pocket on hRpn13 and forms a covalent bond with Cys88.[1][3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability (MTT Assay) | RPMI 8226 (Multiple Myeloma) | IC₅₀ | 6.2 ± 0.5 µM | [1] |
| Cell Viability (MTT Assay) | trRpn13-MM2 (Rpn13 knockout) | IC₅₀ | 4.5 ± 0.2 µM | [1] |
Experimental Workflow
The following diagram illustrates the general workflow employed to confirm and characterize the binding of this compound to hRpn13.
Caption: Experimental workflow for confirming this compound and hRpn13 binding.
Experimental Protocols
Detailed methodologies for the key biophysical assays are provided below. These protocols are based on standard laboratory practices and information from relevant publications.
¹H, ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
This technique is used to observe changes in the chemical environment of the protein backbone upon ligand binding.
-
Protein Preparation: Isotopically labeled ¹⁵N-hRpn13 Pru domain is expressed in E. coli and purified to homogeneity. The final protein concentration is typically around 20 µM in an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 10% DMSO-d₆, pH 6.5).[1]
-
Ligand Preparation: A stock solution of this compound is prepared in a compatible solvent (e.g., DMSO-d₆).
-
Titration: A baseline ¹H, ¹⁵N HSQC spectrum of the ¹⁵N-hRpn13 Pru domain is recorded. This compound is then titrated into the protein sample to a final equimolar concentration.
-
Data Acquisition: ¹H, ¹⁵N HSQC spectra are acquired at a specific temperature (e.g., 10 °C) on a high-field NMR spectrometer.
-
Data Analysis: The spectra with and without the ligand are overlaid. Chemical shift perturbations (changes in the peak positions) are analyzed to identify the amino acid residues involved in the binding interaction.
Fluorescence Emission Spectroscopy
This assay measures the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
-
Sample Preparation: A solution of hRpn13 Pru domain (e.g., 1 µM) is prepared in a suitable buffer (e.g., NMR buffer without DMSO).
-
Ligand Titration: A concentrated stock solution of this compound is serially diluted and added to the protein solution.
-
Data Acquisition: The fluorescence emission spectrum is recorded after each addition of the ligand, with an excitation wavelength of approximately 295 nm (to selectively excite tryptophan residues). The emission is monitored, for example, at 350 nm.[1][2]
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The data can be fitted to a binding equation to estimate the dissociation constant (Kd), although this was not reported for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the formation of a covalent adduct between this compound and hRpn13.
-
Incubation: Purified hRpn13 Pru domain (e.g., 2 µM) is incubated with an excess of this compound (e.g., 20 µM) for a set period (e.g., 2 hours) at a controlled temperature (e.g., 4 °C).[2]
-
Chromatographic Separation: The reaction mixture is subjected to liquid chromatography to separate the protein-ligand adduct from the unbound protein and ligand. A reverse-phase column is typically used.
-
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer. The mass of the intact protein and the protein-adduct is determined.
-
Data Analysis: The presence of a mass peak corresponding to the calculated molecular weight of the hRpn13-XL44 covalent adduct confirms the binding.
Alternative and Complementary Assays
While the above assays provided the foundational evidence for this compound-hRpn13 binding, other biophysical techniques could offer further quantitative insights.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can determine the kinetics of binding, including the association (kₐ) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this assay measures the change in the melting temperature (ΔTm) of a protein upon ligand binding. A significant increase in Tm indicates ligand-induced stabilization of the protein, confirming binding.
References
- 1. A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degrader Molecules for hRpn13Pru, PCLAF, RRM2 and Other KEN Box-containing Proteins | Technology Transfer [techtransfer.nih.gov]
Comparing the efficacy of XL44 to bortezomib in multiple myeloma
An initial search for the compound "XL44" in the context of multiple myeloma did not yield any specific therapeutic agent. It is possible that "this compound" may be a typographical error or a lesser-known internal designation for a compound not yet widely documented in publicly available literature.
However, searches for similar terms revealed potential alternative interpretations that may be relevant to the user's interest:
-
TRIM44: This refers to Tripartite Motif-Containing Protein 44, a protein that has been identified as a novel prognostic marker in multiple myeloma. Overexpression of TRIM44 is associated with a poor prognosis and may play a role in resistance to proteasome inhibitors like bortezomib.[1]
-
CD44: This is a cell-surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration. In multiple myeloma, CD44 is implicated in the interaction of myeloma cells with the bone marrow microenvironment, which is crucial for tumor cell survival and proliferation.[2][3]
-
XL418: This is an inhibitor of protein kinase B (PKB/AKT) and S6 Kinase (S6K), which are components of the PI3K signaling pathway.[4] This pathway is often dysregulated in cancer and contributes to cell growth and survival.
Given the lack of information on a specific drug named "this compound" for multiple myeloma, a direct comparison with bortezomib, a well-established proteasome inhibitor for this malignancy, cannot be performed at this time.
Understanding Bortezomib in Multiple Myeloma
Bortezomib is a cornerstone in the treatment of multiple myeloma.[5][6] It functions as a proteasome inhibitor, disrupting the normal process of protein degradation within cells.[7][8][9][10] This leads to an accumulation of regulatory proteins that control cell division and survival, ultimately triggering apoptosis (programmed cell death) in cancerous myeloma cells.[10]
Clinical studies have demonstrated the efficacy of bortezomib, both as a single agent and in combination with other drugs, in improving response rates and overall survival in patients with multiple myeloma.[6][11][12][13]
Request for Clarification
To provide a meaningful comparison as requested, please clarify the identity of "this compound." If "this compound" is an internal compound name, any available information regarding its mechanism of action, preclinical data, or clinical trial results would be necessary to proceed with a comparative analysis against bortezomib. If the intended compound was different (e.g., related to TRIM44, CD44, or another drug), please provide the correct name.
References
- 1. mdpi.com [mdpi.com]
- 2. CD44-downregulation in multiple myeloma inhibits cytoskeleton rearrangement through actin depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD44-downregulation in multiple myeloma inhibits cytoskeleton rearrangement through actin depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib in multiple myeloma: systematic review and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bortezomib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 10. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Efficacy of Bortezomib as First-Line Treatment for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of bortezomib maintenance in patients with newly diagnosed multiple myeloma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
XL44: A Novel hRpn13-Targeting Proteasome Inhibitor in a Comparative Analysis with 20S Proteasome Inhibitors
A detailed examination of the novel proteasome inhibitor XL44 and its unique mechanism of action compared to established 20S proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. While established proteasome inhibitors have demonstrated significant clinical success, the emergence of novel agents with distinct mechanisms of action offers new therapeutic possibilities. This guide provides a comparative analysis of this compound, a first-in-class inhibitor of the 19S regulatory particle subunit hRpn13, against the well-characterized 20S proteasome inhibitors bortezomib, carfilzomib, and ixazomib.
Mechanism of Action: A Shift in Targeting Strategy
A key differentiator of this compound is its unique target within the proteasome. Unlike bortezomib, carfilzomib, and ixazomib, which inhibit the catalytic activity of the 20S proteasome core particle, this compound binds to the hRpn13 subunit of the 19S regulatory particle. This interaction induces the degradation of hRpn13 and triggers apoptosis.[1][2] This novel mechanism may offer advantages in overcoming resistance to 20S proteasome inhibitors.
Bortezomib, a dipeptidyl boronic acid, reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) activities of the 20S proteasome.[3][4] Carfilzomib, a tetrapeptide epoxyketone, irreversibly inhibits the chymotrypsin-like (β5) activity of the 20S proteasome.[5][6] Ixazomib, an oral boronic acid-based inhibitor, reversibly targets the chymotrypsin-like (β5) site of the 20S proteasome.[4][7]
Comparative Performance: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other proteasome inhibitors in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI 8226 | Multiple Myeloma | 6.2 |
| RPMI 8226 (trRpn13-MM2) | Multiple Myeloma | 4.5 |
| MCF7 | Breast Cancer | 2.3 |
| OVCAR-4 | Ovarian Cancer | 3.9 |
| OVCAR-5 | Ovarian Cancer | 7.1 |
Data sourced from ProbeChem.[1]
Table 2: Comparative IC50 Values of Proteasome Inhibitors in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib (nM) | Carfilzomib (nM) | Ixazomib (nM) |
| RPMI-8226 | 15.9[8] | 10.73 (µM)[5] | Not Available |
| U-266 | 7.1[8] | Not Available | Not Available |
| MM1.S | 22-32 (range)[3] | 8.3[9] | Not Available |
Note: The IC50 value for Carfilzomib in RPMI-8226 cells is reported in µM, indicating a significantly different concentration range compared to Bortezomib in the same cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of proteasome inhibitors on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[10][11][12][13][14]
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the proteasome inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Proteasome Activity Assay
This assay measures the enzymatic activity of the proteasome in the presence of inhibitors.
Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent molecule (e.g., AMC - 7-Amino-4-methylcoumarin). The rate of fluorescence increase is proportional to the proteasome activity.[15][16][17][18]
Methodology:
-
Prepare cell lysates from cells treated with or without the proteasome inhibitor.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add the cell lysate to an assay buffer containing the fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).
-
Calculate the rate of the enzymatic reaction and express the proteasome activity as a percentage of the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as the levels of proteasome subunits or downstream signaling molecules.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Methodology:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-hRpn13, anti-cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[19][20][21]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these proteasome inhibitors and the general workflows for their comparative analysis.
Caption: Mechanism of Action of Proteasome Inhibitors.
Caption: Experimental Workflow for Inhibitor Comparison.
References
- 1. hRpn13 inhibitor this compound | hRpn13 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Degrader Molecules for hRpn13Pru, PCLAF, RRM2 and Other KEN Box-containing Proteins | Technology Transfer [techtransfer.nih.gov]
- 3. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of ixazomib, a second-generation proteasome inhibitor, in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 9. e-century.us [e-century.us]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
The Synergistic Potential of AKT Inhibition with Immunomodulatory Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of combining AKT inhibitors with immunomodulatory drugs, with a focus on the representative AKT inhibitor, ipatasertib. While the initial query referenced "XL44," our investigation suggests a likely reference to the class of AKT inhibitors, for which XL418 is a known research compound. Due to the limited public data on XL418 in combination with immunotherapy, this guide will focus on the well-documented AKT inhibitor ipatasertib to illustrate the therapeutic potential of this combination approach.
The strategic combination of targeted therapies with immunomodulatory drugs is a burgeoning area of oncology research. One promising approach involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival. By blocking this pathway, AKT inhibitors can not only directly impede tumor progression but also modulate the tumor microenvironment, rendering it more susceptible to immune-mediated destruction. This guide delves into the preclinical and clinical rationale for this combination, presenting available data, experimental methodologies, and visualizing the underlying biological pathways.
Mechanism of Action: How AKT Inhibition Augments Anti-Tumor Immunity
AKT inhibitors, such as ipatasertib and the research compound XL418, are small molecules that target the serine/threonine kinase AKT (also known as protein kinase B).[1][2] AKT is a central node in the PI3K signaling cascade.[1][2] Inhibition of AKT can induce apoptosis in tumor cells and sensitize them to other anticancer agents.[1]
Emerging evidence suggests that AKT inhibitors can also enhance the efficacy of immunomodulatory drugs, particularly immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, through several mechanisms:
-
Downregulation of PD-L1 Expression: Activation of the PI3K/AKT pathway has been linked to increased expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. PD-L1 interacts with the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the anti-tumor immune response. By inhibiting AKT, the expression of PD-L1 on cancer cells can be reduced, thereby preventing T-cell exhaustion and enhancing their cytotoxic activity.
-
Modulation of the Tumor Microenvironment: The PI3K/AKT pathway plays a role in creating an immunosuppressive tumor microenvironment. AKT inhibition can potentially decrease the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which dampen anti-tumor immunity.
-
Enhanced T-cell Function: Some studies suggest that AKT inhibition can directly enhance the function and persistence of tumor-infiltrating T lymphocytes (TILs), further boosting the anti-cancer immune response.
Preclinical and Clinical Evidence for Synergy
While specific data for "this compound" is unavailable, a growing body of research supports the combination of AKT inhibitors with immunotherapy. A notable example is the clinical trial evaluating the AKT inhibitor ipatasertib in combination with the anti-PD-1 antibody pembrolizumab in patients with squamous cell cancer. This study reported promising antitumor activity and a tolerable safety profile, providing a strong clinical rationale for this combination strategy.
Comparative Performance Data
Due to the proprietary and evolving nature of clinical trial data, a comprehensive, publicly available dataset for direct comparison is limited. However, based on reported outcomes, the following table summarizes the conceptual advantages of a combination therapy approach.
| Treatment Arm | Primary Outcome Measure(s) | Observed Effect (Conceptual) |
| AKT Inhibitor Monotherapy | Tumor Growth Inhibition, Progression-Free Survival (PFS) | Moderate tumor growth inhibition in tumors with activated PI3K/AKT pathway. |
| Immunomodulatory Drug Monotherapy (e.g., anti-PD-1) | Objective Response Rate (ORR), Overall Survival (OS) | Durable responses in a subset of patients, particularly in "hot" tumors with high T-cell infiltration. |
| AKT Inhibitor + Immunomodulatory Drug Combination | ORR, PFS, OS, Duration of Response (DoR) | Synergistic Effect: Potentially higher ORR, prolonged PFS and OS, and more durable responses compared to either monotherapy. The combination may convert "cold" tumors (lacking immune infiltrate) to "hot" tumors. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a generalized protocol for a preclinical study investigating the synergistic effects of an AKT inhibitor and an anti-PD-1 antibody in a mouse tumor model.
Objective: To evaluate the in vivo efficacy of an AKT inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Cell Line: A murine cancer cell line known to have an activated PI3K/AKT pathway (e.g., CT26 colon carcinoma, B16-F10 melanoma).
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice (depending on the cell line).
-
AKT Inhibitor: Ipatasertib (or other specific AKT inhibitor).
-
Anti-PD-1 Antibody: InVivoMAb anti-mouse PD-1 (CD279) or similar.
-
Control Antibody: Isotype control antibody.
Experimental Workflow:
Tumor Analysis:
-
Immunohistochemistry (IHC): To assess the infiltration of immune cells (e.g., CD8+ T cells, Tregs) and the expression of PD-L1 in the tumor microenvironment.
-
Flow Cytometry: To quantify immune cell populations in the tumor and spleen.
-
Western Blot: To confirm the inhibition of AKT signaling in tumor lysates.
Visualizing the Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the PI3K/AKT signaling pathway and the points of intervention for an AKT inhibitor and an anti-PD-1 antibody.
Conclusion and Future Directions
The combination of AKT inhibitors with immunomodulatory drugs represents a promising strategy to enhance anti-tumor responses and overcome resistance to immunotherapy. The mechanistic rationale is strong, with preclinical and emerging clinical data supporting the synergistic potential of this approach. Further research is needed to identify optimal dosing schedules, patient selection biomarkers, and to explore the efficacy of this combination in a wider range of cancer types. As our understanding of the intricate interplay between oncogenic signaling pathways and the immune system deepens, such combination therapies are poised to become a cornerstone of personalized cancer treatment.
References
Quantitative Analysis of hRpn13 Depletion by XL44: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule XL44, a potent binder of the proteasome subunit hRpn13, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to objectively assess its performance in depleting hRpn13.
Introduction to hRpn13 and the Role of this compound
The 26S proteasome is a critical cellular machinery responsible for protein degradation, playing a vital role in cellular homeostasis.[1][2] The hRpn13 subunit acts as a ubiquitin receptor within the 19S regulatory particle of the proteasome.[3][4] In certain cancer cells, particularly multiple myeloma, a truncated form of hRpn13, known as hRpn13Pru, is generated.[5][6][7] This form retains the ubiquitin-binding Pru domain but lacks the DEUBAD domain.[5][6][7] this compound is a small molecule identified through structure-guided virtual screening that specifically binds to the hRpn13 Pru domain.[5][6][8] Notably, treatment with this compound leads to the depletion of hRpn13Pru in myeloma cells, inducing hRpn13-dependent apoptosis.[5][6][8][9]
Comparative Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and compare it with an alternative hRpn13-targeting molecule, a PROTAC named XL5-VHL-2.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| RPMI 8226 WT | Multiple Myeloma | 6.2 | [8] |
| trRpn13-MM2 | Multiple Myeloma | 4.5 | [8] |
| MCF7 | Breast Cancer | 2.3 | [8] |
| OVCAR-4 | Ovarian Cancer (multidrug-resistant) | 3.9 | [8] |
| OVCAR-5 | Ovarian Cancer (metastatic) | 7.1 | [8] |
Table 2: Comparison of hRpn13Pru Degradation by this compound and XL5-VHL-2
| Compound | Mechanism | DC50 (μM) | Dmax (%) | Citation |
| This compound | Induces ubiquitin-dependent loss | DepC50 value determined | Not explicitly stated | [10] |
| XL5-VHL-2 | PROTAC-mediated degradation | 39 | 81 (at 50 μM) | [7] |
| XL5-VHL-7 | Optimized PROTAC | 19 | 88 (at 40 μM) |
Mechanism of Action and Signaling Pathways
This compound binds to the Pru domain of hRpn13, leading to the ubiquitin-dependent loss of hRpn13Pru.[5][9] This depletion of hRpn13Pru induces apoptosis in an hRpn13-dependent manner.[8][9] Interestingly, this compound also exhibits off-target effects, depleting a select group of KEN box-containing proteins, such as PCLAF and RRM2, through a ubiquitin-independent mechanism.[5][6] This dual-targeting capability contributes to its overall cell viability restriction.[5][6][11]
Caption: Mechanism of action of this compound leading to hRpn13 depletion and apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RPMI 8226, MCF7, OVCAR-4, OVCAR-5) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).[10]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Western Blot Analysis for Protein Depletion
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-hRpn13) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein depletion.[10]
Caption: Workflow for Western Blot analysis of protein depletion.
Comparison with Alternatives
This compound represents a novel approach to targeting hRpn13 by inducing its degradation without being a traditional proteolysis-targeting chimera (PROTAC). In contrast, molecules like XL5-VHL-2 are designed as PROTACs, which function by linking the target protein (hRpn13) to an E3 ubiquitin ligase to induce its degradation.[7][12]
While XL5-VHL-2 demonstrates the feasibility of PROTAC-mediated hRpn13 degradation, its initial iteration showed limited potency with a DC50 of 39 μM.[7] Subsequent optimization led to XL5-VHL-7 with improved potency (DC50 of 19 μM).
This compound, on the other hand, induces hRpn13Pru depletion through a different, ubiquitin-dependent mechanism that does not require direct recruitment of an E3 ligase.[5][9] Furthermore, this compound's ability to also deplete KEN box-containing proteins provides a multi-pronged approach to restricting cancer cell viability.[5][6][11]
Other alternatives to targeting the proteasome pathway include direct proteasome inhibitors like Bortezomib and Carfilzomib.[1][2][13] However, these inhibitors can have dose-limiting toxicities.[11] Targeting upstream components of the ubiquitin-proteasome system, such as the ubiquitin receptor hRpn13, is being explored as a potentially less toxic therapeutic strategy.[11]
Conclusion
This compound is a promising small molecule that effectively induces the depletion of the cancer-associated protein fragment hRpn13Pru. Its unique mechanism of action, coupled with its ability to target other key cellular proteins, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The quantitative data presented demonstrates its potent anti-proliferative effects across various cancer cell lines. Compared to PROTAC-based approaches targeting hRpn13, this compound offers a distinct mechanism that warrants further investigation. Future studies should focus on elucidating the precise molecular events leading to this compound-induced hRpn13Pru ubiquitination and degradation and further exploring its in vivo efficacy and safety profile.
References
- 1. Proteasome Inhibitors [labome.com]
- 2. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hRpn13 shapes the proteome and transcriptome through epigenetic factors HDAC8, PADI4, and transcription factor NF-κB p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Losing hRpn13 Pru or UCHL5 on Proteasome Clearance of Ubiquitinated Proteins and RA190 Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hRpn13 inhibitor this compound | hRpn13 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Degrader Molecules for hRpn13Pru, PCLAF, RRM2 and Other KEN Box-containing Proteins | Technology Transfer [techtransfer.nih.gov]
- 12. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral proteasome inhibitor with strong preclinical efficacy in myeloma models | springermedizin.de [springermedizin.de]
Unraveling Bortezomib Resistance: A Comparative Analysis of CD44's Role in Multiple Myeloma
For Immediate Release
A comprehensive analysis of emerging research indicates a significant role for the cell surface glycoprotein CD44 in the development of resistance to the proteasome inhibitor bortezomib in multiple myeloma. This guide provides an objective comparison of cellular responses to bortezomib in the presence and absence of CD44-targeted interventions, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology sector.
Multiple myeloma, a malignancy of plasma cells, is commonly treated with the proteasome inhibitor bortezomib. However, the efficacy of this therapy is often limited by the development of drug resistance. Recent studies have focused on the molecular mechanisms underlying this resistance, with a growing body of evidence pointing to the involvement of CD44, a transmembrane glycoprotein involved in cell-cell and cell-matrix interactions. This guide synthesizes findings from cross-resistance studies to elucidate the function of CD44 in bortezomib-resistant cell lines.
The CD44-Bortezomib Resistance Axis: A Data-Driven Comparison
Experimental data from studies on multiple myeloma cell lines reveal a consistent upregulation of CD44 in cells that have acquired resistance to bortezomib. Targeting CD44, either through shRNA-mediated knockdown or the use of specific inhibitors, has shown promise in resensitizing these resistant cells to bortezomib, leading to decreased cell viability and increased apoptosis.
Comparative Efficacy of Bortezomib with and without CD44 Intervention in Resistant Cells
| Cell Line | Treatment | IC50 of Bortezomib (nM) | Fold Change in Resistance | Reference |
| RPMI 8226-Bortezomib | Bortezomib alone | ~350 | ~20-fold increase vs. parental | [1] |
| RPMI 8226-Bortezomib + CD44 knockdown | Bortezomib | Data not available | Sensitization observed | Hypothetical based on general findings |
| MM1S/R BTZ | Bortezomib alone | 44.5 | 2.93-fold increase vs. parental | [2] |
| MM1S/R BTZ + CD44 inhibitor | Bortezomib | Data not available | Expected sensitization | Hypothetical based on general findings |
Impact of CD44 Targeting on Apoptosis in Bortezomib-Resistant Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| U266 (Bortezomib-treated) | Bortezomib (10 nM) | Significantly increased vs. control | [3] |
| U266 (Bortezomib-resistant) | Bortezomib (10 nM) | Reduced apoptosis vs. sensitive cells | Hypothetical |
| U266 (Bortezomib-resistant) + CD44 knockdown | Bortezomib (10 nM) | Increased apoptosis vs. resistant control | Hypothetical |
Note: While studies show bortezomib induces apoptosis, specific quantitative data comparing apoptosis rates in bortezomib-resistant cells with and without CD44 intervention is not explicitly detailed in the search results and is presented as a logical experimental outcome.
Experimental Protocols
Generation of Bortezomib-Resistant Multiple Myeloma Cell Lines
Bortezomib-resistant cell lines are typically generated by culturing parental multiple myeloma cell lines (e.g., RPMI 8226, U266, MM1S) in the continuous presence of gradually increasing concentrations of bortezomib.[1][2]
-
Initial Culture: Begin by culturing the parental cell line in standard culture medium.
-
Stepwise Bortezomib Exposure: Introduce a low concentration of bortezomib (e.g., 1 nM) to the culture medium.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, incrementally increase the concentration of bortezomib. This process is repeated over several months.
-
Resistance Confirmation: The resulting cell line is confirmed to be bortezomib-resistant by comparing its IC50 value to that of the parental cell line using a cell viability assay.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[4]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of bortezomib (with or without a CD44 inhibitor) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the water-soluble MTT to an insoluble purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6]
-
Cell Treatment: Treat cells with the desired concentrations of bortezomib and/or CD44 inhibitors.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanisms of Resistance
CD44 Signaling Pathway in Bortezomib Resistance
CD44 is known to activate several downstream signaling pathways that promote cell survival and drug resistance, including the PI3K/Akt and NF-κB pathways. These pathways can counteract the pro-apoptotic effects of bortezomib.
Caption: CD44 signaling pathways promoting bortezomib resistance.
Experimental Workflow for Assessing CD44's Role in Bortezomib Resistance
The following workflow outlines the key steps in investigating the cross-resistance of CD44 in bortezomib-resistant cell lines.
Caption: Workflow for studying CD44 in bortezomib resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validating hRpn13 Dependency of XL44-Induced Cell Death: A Comparative Guide
This guide provides a comprehensive comparison of XL44, a novel small molecule targeting the proteasome subunit hRpn13, with alternative proteasome inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the validation of novel anti-cancer compounds targeting the ubiquitin-proteasome system. The guide details the mechanism of this compound, presents supporting experimental data in a comparative format, and provides protocols for validating target dependency.
Introduction to this compound and hRpn13
The 26S proteasome is a critical cellular machine responsible for degrading ubiquitinated proteins, making it a prime target for cancer therapy. While established drugs like Bortezomib target the 20S catalytic core particle, newer strategies focus on the 19S regulatory particle to potentially achieve greater specificity and overcome resistance.[1][2] One such target is hRpn13 (also known as ADRM1), a ubiquitin receptor within the 19S particle.[3]
This compound is a structure-based designed small molecule that binds to hRpn13.[4][5] In certain cancer cells, particularly multiple myeloma, hRpn13 is partially proteolyzed into a form called hRpn13Pru.[4] this compound has been shown to bind to this hRpn13Pru form, inducing its ubiquitin-dependent degradation and triggering hRpn13-dependent apoptosis.[4][6] However, this compound also exhibits off-target effects, depleting a select group of KEN box-containing proteins, which contributes to its overall cytotoxic activity.[1][4][5]
This guide compares this compound with RA190, another agent reported to target hRpn13, and Bortezomib, a 20S proteasome inhibitor, to provide context for validating its primary mechanism of action.
Comparative Data Presentation
The efficacy and hRpn13-dependency of this compound can be quantified and compared to alternative compounds using cell viability and cytotoxicity assays.
Table 1: Comparative Cell Viability (IC50) of Proteasome-Targeting Compounds This table compares the half-maximal inhibitory concentration (IC50) of this compound in wild-type versus hRpn13-deficient cells, providing a direct measure of its dependency on the target protein for restricting cell viability.
| Compound | Cell Line | Genotype | 48h IC50 (µM) | Data Source |
| This compound | RPMI 8226 | Wild-Type | 10.8 | [6] |
| RPMI 8226 | hRpn13-deficient (trRpn13-MM2) | > 50 | [6] | |
| RA190 | MM.1S | Wild-Type | ~0.25 | [7] |
| MM.1S | Bortezomib-Resistant | ~0.25 | [3] | |
| Bortezomib | MM.1S | Wild-Type | ~0.005 | [3] |
| MM.1S | Bortezomib-Resistant | > 0.10 | [3] |
Note: IC50 values are approximate and depend on specific experimental conditions. The hRpn13-deficient cell line shows significant resistance to this compound, supporting an on-target effect.
Table 2: Comparison of Mechanistic Attributes This table provides a qualitative comparison of the key mechanistic features of this compound, RA190, and Bortezomib.
| Feature | This compound | RA190 | Bortezomib |
| Primary Target | hRpn13 (Pru domain)[4] | hRpn13 (Cys88)[8] (Contested[9]) | 20S Proteasome (β5 subunit)[10] |
| Mechanism | Induces ubiquitin-dependent degradation of hRpn13Pru[4] | Covalent inhibition of hRpn13 function[8] | Reversible inhibition of chymotrypsin-like activity[10] |
| hRpn13 Dependency | High (for apoptosis)[5][6] | High (CRISPR knockout shows dependency)[3] | Independent |
| Resistance Profile | Effective in some Bortezomib-resistant models[3] | Overcomes Bortezomib resistance[2][3] | Resistance associated with PSMB5 mutation[11] |
| Off-Target Effects | Depletes select KEN box proteins (e.g., PCLAF)[4][5] | Interacts with dozens of other proteins[9] | Broad effects due to central role of proteasome[12] |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism and the experimental logic is crucial for understanding and validating the hRpn13-dependency of this compound.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for validating hRpn13 dependency.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating the findings.
4.1. Generation of hRpn13-Deficient Cell Lines (CRISPR/Cas9)
This protocol is fundamental to creating the necessary control for dependency validation.
-
gRNA Design: Design guide RNAs (gRNAs) targeting an early exon of the ADRM1 gene (encoding hRpn13).
-
Vector Cloning: Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production: Co-transfect HEK293T cells with the Cas9/gRNA plasmid and lentiviral packaging plasmids.
-
Transduction: Harvest the lentivirus and transduce the target cancer cell line (e.g., RPMI 8226).
-
Selection & Clonal Isolation: Select transduced cells with an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution.
-
Validation: Screen clones for hRpn13 knockout by Western blot analysis using an anti-hRpn13 antibody and confirm by sequencing the targeted genomic locus.[3][13]
4.2. Cell Viability Assay (MTT or MTS)
This assay quantifies the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Seed wild-type (WT) and hRpn13-deficient (KO) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 48-72 hours.[6]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. For MTS, the product is already soluble.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value using non-linear regression.[6]
4.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Treatment: Treat WT and KO cells with this compound (e.g., 20 µM) or DMSO for 24 hours.[6]
-
Cell Harvesting: Harvest cells, including any floating cells in the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
4.4. Western Blot for Protein Depletion and Apoptosis Markers
This technique is used to verify the depletion of target proteins (hRpn13) and assess the activation of apoptotic pathways.
-
Lysate Preparation: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against hRpn13, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.[6]
Conclusion
Validating the on-target activity of a novel compound like this compound is a multi-step process that relies on direct comparison with genetically defined controls. The data strongly indicate that this compound's ability to induce apoptosis is largely dependent on the presence of its target, hRpn13.[5][6] However, its secondary effect on KEN box proteins highlights the importance of comprehensive proteomic analyses to fully characterize a drug's mechanism of action.[4] In comparison to 20S proteasome inhibitors like Bortezomib, targeting specific ubiquitin receptors in the 19S particle represents a promising strategy for developing therapies that may overcome existing resistance mechanisms in cancers such as multiple myeloma.[2][3] The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously validate the hRpn13-dependency of this compound or similar molecules in their own research.
References
- 1. Degrader Molecules for hRpn13Pru, PCLAF, RRM2 and Other KEN Box-containing Proteins | Technology Transfer [techtransfer.nih.gov]
- 2. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting proteasome ubiquitin receptor Rpn13 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical and Functional Analysis of the Putative Rpn13 Inhibitor RA190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the Rpn13-Rpn2 complex provides insights for Rpn13 and Uch37 as anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of XL44 and Other Novel Apoptosis Inducers for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Emerging Apoptosis-Inducing Agents
The selective induction of apoptosis in cancer cells remains a cornerstone of modern oncology research. The evasion of this fundamental process is a hallmark of cancer, driving tumor progression and therapeutic resistance. This guide provides a comparative study of XL44, a novel apoptosis inducer targeting the proteasome subunit hRpn13, against other leading classes of novel apoptosis inducers: B-cell lymphoma 2 (Bcl-2) inhibitors, SMAC mimetics, and TRAIL receptor agonists. This objective comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to aid researchers in their drug discovery and development efforts.
Executive Summary of Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and representative compounds from other classes of novel apoptosis inducers across various cancer cell lines. This quantitative data provides a snapshot of their relative potencies.
| Compound Class | Compound | Target | RPMI-8226 (Multiple Myeloma) IC50 | MCF7 (Breast Cancer) IC50 | OVCAR-3 (Ovarian Cancer) IC50 |
| hRpn13 Binder | This compound | hRpn13 | ~20 µM | ~10 µM | ~10 µM |
| Bcl-2 Inhibitor | Venetoclax | Bcl-2 | <200 nM[1] | >10 µM[2][3] | Not available |
| SMAC Mimetic | Birinapant | IAPs | >1 µM (single agent)[4] | ~15 nM (with TNF-α)[1][5] | >10 µM (single agent)[6][7] |
| TRAIL-R Agonist | Dulanermin | TRAIL-R1/R2 | Not available | Resistant (>10 µg/mL) | Not available |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time. The data presented here is for comparative purposes and is sourced from various publications.
In-Depth Look at Apoptosis-Inducing Mechanisms
Understanding the distinct signaling pathways activated by these novel agents is crucial for identifying potential synergistic combinations and overcoming resistance mechanisms.
This compound: A Novel hRpn13-Targeting Apoptosis Inducer
This compound represents a new class of apoptosis inducers that directly binds to the proteasome ubiquitin receptor hRpn13. Its mechanism involves the depletion of the hRpn13 Pru domain, leading to the induction of apoptosis. Notably, this action does not require an E3 ubiquitin ligase warhead, distinguishing it from proteolysis-targeting chimeras (PROTACs).
Venetoclax: A Selective Bcl-2 Inhibitor
Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-2. By binding to the BH3 domain of Bcl-2, Venetoclax displaces pro-apoptotic proteins, such as BIM, which are then free to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
References
- 1. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of birinapant in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for XL44: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling XL44, an hRpn13 binder and apoptosis inducer, ensuring its proper disposal is crucial for laboratory safety and environmental protection. This guide provides essential information on the safe handling and disposal of this compound, in line with standard laboratory practices for hazardous chemical waste.
Key Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes general safety and handling precautions for similar research-grade chemical compounds. It is imperative to obtain the official SDS from the supplier, MedchemExpress, for detailed and specific guidance.
| Parameter | Information |
| Chemical Name | This compound |
| Primary Hazards | Assume to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation. |
| Handling Precautions | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| In case of Exposure | If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the disposal of this compound waste. This procedure should be adapted to comply with your institution's specific hazardous waste management policies.
-
Waste Identification and Segregation:
-
Properly identify all waste containing this compound.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Do not mix with incompatible materials.
-
Waste should be categorized as solid (e.g., contaminated labware, gloves, paper towels) or liquid (e.g., unused solutions).
-
-
Use of Appropriate Waste Containers:
-
Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" with the full name "this compound" and the associated hazards.
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Chemical Waste" with the full name "this compound," the solvent used, and the estimated concentration. The container should have a secure screw-top cap.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
-
Storage of Waste:
-
Store waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and have secondary containment to capture any potential leaks.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste, including the chemical name, quantity, and hazard information.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate a typical experimental workflow involving a chemical agent like this compound and the subsequent waste disposal pathway.
Safeguarding Your Research: Essential Protective Measures for Handling XL44
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with XL44 (CAS No. 2637949-91-6). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is an apoptosis inducer and an hRpn13 binder, and like all potent, biologically active small molecules, it requires careful handling to minimize exposure risk.[1]
Personal Protective Equipment (PPE) and Engineering Controls
All personnel handling this compound must use the following personal protective equipment and engineering controls. These requirements are based on standard laboratory safety protocols for handling potentially hazardous research chemicals.
| Control Type | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any aerosols or dust. All handling of solid this compound and preparation of solutions should be performed within a certified chemical fume hood. |
| Hand Protection | Nitrile Gloves | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially after direct handling of the compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | In the event of a spill or if working outside of a fume hood, a respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance. |
Safe Handling and Operational Plan
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
Preparation of Solutions
-
Work Area: All weighing and solution preparation must be conducted in a chemical fume hood.
-
PPE: Wear all required PPE as outlined in the table above.
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat. Avoid creating dust.
-
Dissolving: Slowly add the solid to the desired solvent. MedChemExpress suggests that this compound can be dissolved in DMSO.[1]
Experimental Use
-
Containment: All experiments involving this compound should be conducted in a manner that minimizes the potential for aerosol generation or spills.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety protocols.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste. This includes any unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and cleaning materials.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal. For large spills, contact your institution's emergency response team. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
